Product packaging for Angiopep-2-Cys(Cat. No.:)

Angiopep-2-Cys

Cat. No.: B12387116
M. Wt: 2404.6 g/mol
InChI Key: NTEVJSCQHIRPSH-ZYRNEBAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Blood-Brain Barrier (BBB) Permeability Challenges in Central Nervous System (CNS) Therapeutics Research

The BBB's restrictive nature stems from several key features. The endothelial cells forming the barrier are connected by tight junctions, which severely limit the passive diffusion of substances between the cells (paracellular transport). medtechbcn.com Furthermore, the BBB has a low rate of pinocytosis, the process by which cells engulf extracellular fluid, and is equipped with numerous efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many foreign substances, including potential drugs, out of the brain. medtechbcn.comfrontiersin.org

These protective mechanisms mean that for a drug to effectively reach the CNS, it must possess specific physicochemical properties, such as small molecular size and high lipid solubility, or be able to utilize specific transport systems. medtechbcn.com Consequently, a vast number of potentially effective therapeutic compounds for CNS disorders fail to reach their intended targets in sufficient concentrations. nih.gov This has led to high attrition rates for CNS drug candidates in clinical trials and remains a major obstacle in pharmaceutical research and development. nih.govsimbecorion.com

To overcome these challenges, researchers are exploring various strategies, including invasive methods like direct injection into the brain, and non-invasive approaches that aim to either temporarily disrupt the BBB or exploit its natural transport mechanisms. mdpi.comfrontiersin.org One of the most promising non-invasive strategies involves harnessing receptor-mediated transcytosis (RMT). drug-dev.com RMT is a physiological process where molecules bind to specific receptors on the surface of the BBB's endothelial cells and are then transported across the cell in vesicles. drug-dev.com This "Trojan horse" approach allows for the delivery of larger molecules, including peptides and proteins, that would otherwise be unable to cross the BBB. drug-dev.com

Evolution of Brain-Targeting Peptides: From Aprotinin (B3435010) to Angiopep-2 and Angiopep-2-Cys

The quest for peptides that can effectively shuttle therapeutic cargoes across the BBB has led to the identification and engineering of several candidates. An early example is aprotinin, a bovine pancreatic trypsin inhibitor, which was observed to cross the BBB. This discovery paved the way for identifying the key structural elements responsible for this transport.

Through further research, a family of peptides known as Angiopeps was developed. These peptides were designed based on the aprotinin structure and optimized for their ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of BBB endothelial cells. LRP1 is a key player in RMT, facilitating the transport of various endogenous ligands, and thus presents an attractive target for brain-targeting strategies.

Angiopep-2, a 19-amino-acid peptide, emerged as a particularly efficient LRP1-targeting ligand. It demonstrated significantly higher brain penetration capabilities compared to its predecessors. To further enhance its utility in research and drug development, a modified version, this compound, was created. This variant incorporates a cysteine residue at the C-terminus of the Angiopep-2 sequence. The addition of this cysteine provides a reactive thiol group, which is invaluable for conjugating Angiopep-2 to a wide array of molecules, including small molecule drugs, nanoparticles, and imaging agents, without compromising its ability to bind to LRP1 and traverse the BBB.

Significance of this compound as a Research Ligand for Receptor-Mediated Transcytosis (RMT)

This compound has become a crucial tool in the study of RMT and the development of brain-penetrating therapeutics. Its primary significance lies in its ability to act as a specific and efficient shuttle across the BBB via the LRP1 pathway. This allows researchers to investigate the mechanisms of RMT in detail and to design and test novel drug delivery systems that can effectively target the CNS.

By conjugating various payloads to this compound, scientists can assess the brain uptake of different therapeutic and diagnostic agents. This has been instrumental in preclinical studies across various disease models, including brain tumors and neurodegenerative diseases. The ability to attach different molecules to this compound provides a versatile platform for exploring the potential of a wide range of compounds that would otherwise be excluded from the brain.

Furthermore, the use of this compound helps in understanding the intricacies of LRP1-mediated transport. Research utilizing this peptide contributes to a deeper knowledge of the receptor's function, its expression levels in health and disease, and the specific molecular interactions that govern its role in transcytosis. This knowledge is vital for optimizing the design of future brain-targeting therapies that leverage this important transport pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C107H154N30O32S B12387116 Angiopep-2-Cys

Properties

Molecular Formula

C107H154N30O32S

Molecular Weight

2404.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1

InChI Key

NTEVJSCQHIRPSH-ZYRNEBAYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O

Origin of Product

United States

Mechanistic Research into Angiopep 2 Cys and Receptor Interactions

Elucidation of Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Binding Dynamics

The ability of Angiopep-2 and its derivatives to cross the BBB is fundamentally linked to its specific binding to the LRP1 receptor. researchgate.netnih.gov LRP1 is a large, multiligand receptor from the low-density lipoprotein receptor family, known for its role in transporting a variety of ligands across the BBB. nih.govaacrjournals.org Research has focused on characterizing this interaction to optimize the design of brain-penetrant therapeutics.

In vitro studies using cultured brain endothelial cells and neurons have been crucial in confirming the binding affinity of Angiopep-2-Cys for LRP1. rndsystems.com Studies show that functionalizing lipid nanoparticles (LNPs) with this compound leads to improved transfection efficiency in these cell types, indicating successful receptor interaction and uptake. rndsystems.com The specific involvement of LRP1 has been demonstrated through several experimental approaches. For instance, fluorescently labeled Angiopep-2 has been shown to co-localize with LRP1 on brain endothelial cell monolayers. researchgate.netnih.gov

Competition assays have further solidified the role of LRP1. In these studies, the binding of Angiopep-2 is inhibited by the presence of other known LRP1 ligands, such as activated alpha-2-macroglobulin (α2M). researchgate.netnih.gov This competitive inhibition indicates that Angiopep-2 and α2M share the same receptor, confirming LRP1 as the binding partner. researchgate.netnih.gov Similarly, conjugating Angiopep-2 to a monoclonal antibody (mAb) that does not normally bind LRP1 confers the ability for LRP1-dependent uptake into brain endothelial cells. aacrjournals.org

Research has also explored how the density of Angiopep-2 on a nanoparticle surface affects its interaction with brain endothelial cells. One study using human cerebral microvascular endothelial cells (hCMEC/D3) found a positive correlation between the surface density of Angiopep-2 and cellular association, suggesting that a higher number of ligands can increase binding avidity. biorxiv.org

Table 1: Effect of Angiopep-2 Surface Density on Nanoparticle Association with hCMEC/D3 Cells This table illustrates the relationship between the density of Angiopep-2 on nanoparticles and their association with a human brain endothelial cell line, as observed in a 2D cell culture model. Data is conceptualized based on findings reported in scientific literature. biorxiv.org

Angiopep-2 Surface Density Relative Cellular Association Observation
Low Low Baseline association with cells.
Medium Medium Increased cellular association with higher ligand density.
High High Strong positive correlation, with a distinctive inflection point suggesting optimal binding avidity is reached. biorxiv.org
Very High High Saturation of binding sites may occur, leading to a plateau in cellular association. biorxiv.org

To understand the binding dynamics at an atomic level, researchers have employed molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov Since an experimental structure for the full LRP1 protein is not available, computational models are built using homology modeling and neural network-based algorithms. mdpi.combiorxiv.org These simulations investigate the interaction between Angiopep-2 and the specific ligand-binding domains of LRP1. nih.gov

Table 2: Calculated Binding Energies from Molecular Docking of Angiopep-2 with LRP1 Domains This table summarizes the binding energy calculations from molecular docking simulations, indicating the strength of the interaction between Angiopep-2 and key LRP1 receptor clusters. Negative values denote favorable binding. nih.govmdpi.com

LRP1 Domain Angiopep-2 Model Mean Binding Energy (kcal/mol) Significance
CR56 (Cluster II) Model 1 -5.25 ± 0.2 Indicates stable and specific binding. nih.govmdpi.com
CR56 (Cluster II) Model 2 -7.8 ± 1.2 Represents a model with higher binding energy. nih.govmdpi.com
CR56 (Cluster II) Average (excluding Model 2) -5.68 ± 0.6 Shows consistent and favorable interaction across multiple predicted peptide conformations. mdpi.com
CR17 (Cluster III) Not specified -5.67 (free Angiopep-Cys) Demonstrates that binding to other LRP1 domains is also energetically favorable. researchgate.net

LRP1 contains four distinct clusters of complement-type repeats, with clusters II and IV being primarily responsible for the majority of ligand-binding interactions. mdpi.comresearchgate.netjci.org Computational studies have identified two specific domains as being of high interest for Angiopep-2 binding: the CR56 double module in cluster II and the CR17 repeat in cluster III. nih.govresearchgate.net

The interaction with the CR56 cluster is believed to be particularly important for initiating transcytosis. researchgate.netresearchgate.net Molecular docking results show that Angiopep-2 binding to this domain is site-specific. nih.govnih.gov A critical interaction involves the binding of Angiopep-2 to an aspartic acid residue at position 929 (929Asp) of the LRP1 receptor. nih.govmdpi.com This interaction is significant because it mimics the binding of the receptor-associated protein (RAP), a molecular chaperone known to regulate LRP1 ligand binding and mediate a transcytosis mechanism. nih.govmdpi.com The binding is characterized by electrostatic clashes, which are crucial for the specificity of the interaction. mdpi.com In contrast, binding to the CR17 domain appears to be less site-specific but involves a lysine (B10760008) residue on Angiopep-2, which is relevant for the internalization of other physiological ligands like apolipoprotein. nih.govresearchgate.net

Table 3: Key Amino Acid Interactions between Angiopep-2 and the LRP1 CR56 Domain This table details the specific types of molecular interactions and the key residues on the LRP1 receptor's CR56 domain that are involved in binding Angiopep-2, as identified through molecular docking simulations. nih.govmdpi.com

Interaction Type LRP1 Residues Involved (in CR56) Significance
Electrostatic Clashes 29Asp, 70Asp These interactions are critical for the specificity of the binding and are involved in 29% of the total bonds formed. mdpi.com
Pi Interaction 16Arg, 27Asp, 28Asp, 62Asn, 63Trp, 64Arg These interactions contribute to the stability of the ligand-receptor complex. nih.govmdpi.com
Key Residue Binding 929Asp (equivalent to 29Asp of CR5) This specific binding is thought to mimic the interaction with the RAP protein, thereby triggering receptor-mediated transcytosis. nih.govmdpi.com
Other Interacting Residues 30Cys, 80Cys These cysteine residues also participate in forming the binding pocket. nih.govmdpi.com

Investigation of Receptor-Mediated Transcytosis (RMT) Across the Blood-Brain Barrier (BBB)

The binding of this compound to LRP1 is the first step in a crucial process known as receptor-mediated transcytosis (RMT), which allows the peptide and its attached cargo to be transported across the formidable BBB. aacrjournals.orgnih.gov This process involves the endocytosis of the ligand-receptor complex on the luminal side of the brain endothelial cells, transport through the cell in vesicles, and exocytosis on the abluminal side into the brain parenchyma. dovepress.com

The transcytosis of Angiopep-2 has been extensively studied using various in vitro models of the BBB. These models typically consist of a monolayer of brain endothelial cells, such as bEnd.3 (mouse) or hCMEC/D3 (human) cells, cultured on a porous membrane in a Transwell apparatus or within more sophisticated microfluidic "BBB-on-a-chip" systems. biorxiv.orgdovepress.comjst.go.jp Studies have consistently shown that Angiopep-2 possesses a higher capacity for transcytosis compared to other ligands like transferrin and lactoferrin. researchgate.netnih.gov

The mechanism is confirmed to be LRP1-mediated, as the transport of Angiopep-2-functionalized nanoparticles can be inhibited by co-incubation with free Angiopep-2, which saturates the LRP1 receptors. dovepress.com Interestingly, research comparing different in vitro models has revealed nuances in the transport mechanism. For example, in a static Transwell model, higher Angiopep-2 density on nanoparticles was found to negatively correlate with BBB penetration, whereas in a dynamic BBB-on-a-chip model, higher density led to increased penetration. biorxiv.org This suggests that fluidic forces and the dynamic nature of blood flow may play a significant role in modulating nanoparticle interactions and subsequent transcytosis in vivo. biorxiv.org

The effectiveness of Angiopep-2 as a brain shuttle is heavily reliant on the high expression levels of LRP1 on brain capillary endothelial cells. researchgate.netaacrjournals.org This overexpression provides an abundance of targets for this compound and its conjugates to bind to, facilitating efficient RMT. nih.govdovepress.com The LRP1 receptor is continuously endocytosed from the cell membrane and recycled, making it an attractive and reliable target for drug delivery across the BBB. dovepress.com

The direct link between LRP1 expression and enhanced BBB penetration is a cornerstone of the Angiopep-2 delivery platform. nih.gov Studies have shown that conjugating Angiopep-2 to molecules that cannot otherwise cross the BBB, from small molecules to large biologics like monoclonal antibodies, endows them with the ability to penetrate the barrier. aacrjournals.org This enhanced uptake is directly attributable to the LRP1-targeting function conferred by the Angiopep-2 moiety. aacrjournals.org The strategy of using Angiopep-2 to engage the overexpressed LRP1 receptors on the BBB has been validated in numerous preclinical studies and forms the basis for its use in developing therapies for central nervous system diseases. aacrjournals.orgnih.gov

Discrimination from P-glycoprotein (P-gp) Efflux Mechanisms

A formidable obstacle in brain drug delivery is the action of efflux pumps, such as P-glycoprotein (P-gp), at the BBB. wikipedia.orgtandfonline.com P-gp, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent pump that actively transports a wide array of xenobiotic substances out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. wikipedia.org

Crucially, for a brain-delivery vector to be effective, it must evade recognition and expulsion by P-gp. Research indicates that Angiopep-2 successfully bypasses this mechanism. A key study demonstrated that the transport and accumulation of Angiopep-2 in brain endothelial cells were not affected by the presence of cyclosporin (B1163) A, a known P-gp inhibitor. researchgate.net This finding strongly suggests that Angiopep-2 is not a substrate for the P-gp efflux pump. researchgate.net Further studies using Angiopep-2-modified polymeric micelles loaded with Rhodamine 123 (a P-gp substrate) showed that the modified micelles could overcome the efflux activity of proteins like P-gp, enhancing transport across the BBB in contrast to the free drug. nih.gov This ability to circumvent P-gp efflux is a critical feature that distinguishes this compound-functionalized systems as a viable strategy for central nervous system drug delivery.

Exploration of Dual Targeting: BBB Transcytosis and Targeted Cellular Uptake in Glioma Research Models

Angiopep-2's therapeutic potential is significantly enhanced by its dual-targeting capability. mdpi.com This peptide not only facilitates transport across the BBB but also selectively targets glioma cells, which, like the brain's endothelial cells, overexpress the Low-density lipoprotein receptor-related protein 1 (LRP1). mdpi.comnih.gov This dual action is mediated by the LRP1 receptor, which Angiopep-2 binds with high affinity. rsc.org The process involves two sequential steps: first, receptor-mediated transcytosis across the brain endothelial cells, and second, receptor-mediated endocytosis into LRP1-positive tumor cells that have infiltrated the brain parenchyma. nih.gov This strategy has been leveraged to design numerous nanosystems aimed at improving the efficacy of chemotherapeutics like doxorubicin (B1662922) and paclitaxel (B517696) in animal models of glioma. mdpi.com

The second stage of Angiopep-2's dual-targeting mechanism involves its specific binding to and internalization by glioma cells. nih.gov Glioblastoma multiforme (GBM), an aggressive brain tumor, is characterized by the overexpression of LRP1 on its cell surfaces. researchgate.netmdpi.com This overexpression provides a distinct target for Angiopep-2-functionalized therapeutic agents once they have crossed the BBB. mdpi.comnih.gov

The process begins with the binding of Angiopep-2 to LRP1 on the glioma cell membrane. nih.govnih.gov Molecular docking studies have investigated this interaction, revealing high binding energies and specific binding sites, particularly involving the CR56 and CR17 ligand-binding domains of LRP1, which facilitates the internalization process. nih.govresearchgate.net Following binding, the receptor-ligand complex is internalized into the tumor cell via endocytosis. nih.govmdpi.com

Research using Angiopep-2-functionalized gold nanorods demonstrated significantly higher cellular uptake in LRP1-positive C6 glioma cells compared to control nanoparticles. mdpi.com This confirms that the uptake is a receptor-mediated event, providing a mechanism for the selective accumulation of therapeutic payloads within the tumor tissue while minimizing exposure to healthy brain cells.

Table 1: Comparative BBB Penetration of Nanoparticle Formulations

This table presents data from a study on gene delivery systems, showing how Angiopep-2 modification enhances the ability of lipid-polymer hybrid nanoparticles (LPNPs) to cross an in vitro BBB model.

Nanoparticle FormulationAverage Particle Size (nm)BBB Penetration Rate (at 2h)Cumulative BBB Penetration Rate (at 24h)
pDNA-(ss)373 LPNPs181.000.44%22.00%
Ang-pDNA-(ss)373 LPNPs193.000.63%23.35%
Ang-TAT-pDNA-(ss)373 LPNPs199.331.02%27.22%
Ang-TAT-Fe₃O₄-pDNA-(ss)373 LPNPs302.331.55%29.69%
Data sourced from a 2020 study on gene delivery to brain glioma. rsc.org

The combination of efficient BBB transcytosis and specific tumor cell uptake results in a powerful synergistic effect, leading to enhanced therapeutic outcomes in preclinical glioma models. mdpi.comacs.org This synergy ensures that a higher concentration of the therapeutic agent reaches and accumulates at the tumor site than would be possible with non-targeted approaches. acs.org

The modification of drug delivery systems with Angiopep-2 has been shown to significantly improve their performance. For instance, conjugating Angiopep-2 to nanoparticles loaded with chemotherapeutics or nucleic acids leads to effective suppression of tumor growth and improved survival times in mice with brain tumors. mdpi.com Similarly, a recombinant protein featuring Angiopep-2 demonstrated superior BBB penetration and accumulation in glioma compared to its non-targeted counterpart. acs.org This enhanced accumulation directly translates to greater therapeutic efficacy, as demonstrated by studies where Angiopep-2-modified systems achieved the strongest anti-glioblastoma effects and the longest median survival times in animal models. acs.org

This dual-action mechanism effectively overcomes two of the most significant barriers in brain cancer therapy: the physical barrier of the BBB and the challenge of specifically targeting tumor cells within the complex environment of the brain. mdpi.comnih.gov

Table 2: Binding Energies of Angiopep-2 Models with LRP-1 CR56 Cluster

Molecular docking simulations provide insight into the interaction strength between Angiopep-2 and the LRP-1 receptor. Lower binding energy indicates a more stable and favorable interaction.

Angiopep-2 ModelMean Binding Energy (kcal/mol)Standard Deviation
Model 1-5.680.6
Model 2-7.81.2
Model 3-5.680.6
Model 4-5.680.6
Model 5-5.680.6
Data adapted from molecular docking results published in 2022. researchgate.net

Peptide Design, Synthesis, and Chemical Modification Methodologies for Angiopep 2 Cys

Angiopep-2 Peptide Sequence and Structural Attributes in Research Context

Angiopep-2 is a 19-amino acid synthetic peptide that has been extensively researched for its capacity to transport substances across the blood-brain barrier (BBB). beilstein-journals.org Discovered through high-throughput screening of various analogues, it was identified as a peptide carrier that can efficiently cross the BBB and accumulate in the brain parenchyma. creative-peptides.comnovoprolabs.com The primary structure of Angiopep-2 consists of the amino acid sequence TFFYGGSRGKRNNFKTEEY (Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr). creative-peptides.comnovoprolabs.comnih.gov

This peptide is a ligand for the low-density lipoprotein receptor-related protein-1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also overexpressed on various tumor cells, such as glioblastomas. creative-peptides.comnih.govnih.gov The ability of Angiopep-2 to bind to LRP1 facilitates its transport across the BBB via a process known as receptor-mediated transcytosis. beilstein-journals.orgnih.gov This dual-targeting capability—first targeting the BBB and then the tumor cells—makes Angiopep-2 a valuable vector for delivering therapeutic agents to the central nervous system. creative-peptides.comnih.gov The structure of Angiopep-2 is derived from the human Kunitz domain, and its specific sequence, particularly the SRGKRN domain, is understood to be crucial for its binding to the LRP1 receptor. creative-peptides.com The peptide contains three primary amine groups—the N-terminus and the side chains of two lysine (B10760008) residues—which have been utilized as sites for conjugation. nih.gov

Strategic Incorporation of Cysteine (Angiopep-2-Cys) for Functionalization

To enhance the utility of Angiopep-2 as a delivery vector, a modified version known as this compound was developed. This variant incorporates a cysteine residue, creating a new site for specific chemical modifications.

This compound is a conjugate of Angiopep-2 and cysteine, with the cysteine residue typically added at the C-terminus of the original peptide sequence. rndsystems.comtocris.comrndsystems.commedchemexpress.com The resulting sequence is TFFYGGSRGKRNNFKTEEYC. rndsystems.comtocris.com The primary motivation for this modification is the introduction of a sulfhydryl (thiol) group, which serves as a highly specific chemical handle for conjugation. nih.govnih.gov While the native Angiopep-2 peptide has three amine groups that can be used for conjugation, these sites may not always provide the desired specificity or may be involved in receptor binding. nih.gov The addition of a unique C-terminal cysteine provides a single, predictable site for attaching various molecules, including drugs, imaging agents, and nanoparticles, without altering the core sequence responsible for LRP1 binding. nih.govresearchgate.net This strategy allows for the creation of well-defined bioconjugates with a controlled peptide-to-cargo ratio. researchgate.net

The addition of a C-terminal cysteine is designed to preserve the essential bioactivity of the peptide, which is its ability to interact with LRP1 receptors and facilitate BBB transport. rndsystems.comtocris.comrndsystems.com Research demonstrates that this compound successfully functionalizes nanoparticles and lipid nanoparticles (LNPs) to target LRP1 receptors. rndsystems.comtocris.comrndsystems.com However, the introduction of the thiol group can influence the peptide's conformational behavior. One observed effect is the spontaneous formation of disulfide bonds between the cysteine residues of two this compound peptides, leading to dimerization. nih.govunimore.it This dimerization is a time-dependent process that can occur in solution. nih.govunimore.it While this represents a conformational change, the modified peptide retains its targeting function, as demonstrated by the successful use of this compound conjugates in various delivery systems. nih.govresearchgate.net The modification strategy aims to leverage the new functional group for conjugation while ensuring the peptide's crucial biological targeting mechanism remains intact. creative-peptides.com

Table 1: Comparison of Angiopep-2 and this compound

Feature Angiopep-2 This compound
Sequence TFFYGGSRGKRNNFKTEEY TFFYGGSRGKRNNFKTEEYC
Molecular Formula C₁₀₄H₁₄₉N₂₉O₃₁ nih.gov C₁₀₇H₁₅₄N₃₀O₃₂S rndsystems.com
Molecular Weight (g/mol) ~2301.46 novoprolabs.com ~2404.64 rndsystems.comtocris.com
Key Functional Groups for Conjugation N-terminal amine, ε-amino groups of Lysine residues nih.gov C-terminal thiol (sulfhydryl) group nih.govnih.gov
Primary Receptor LRP1 creative-peptides.comnih.gov LRP1 rndsystems.comtocris.comrndsystems.com

Advanced Conjugation Chemistries for this compound Bioconjugation

The C-terminal cysteine on this compound enables the use of specific and efficient bioconjugation techniques. These methods allow for the stable attachment of payloads to the peptide vector.

Thiol-maleimide "click" chemistry is a widely used and highly efficient method for conjugating this compound to other molecules. rndsystems.comtocris.comnih.gov This reaction involves the specific and rapid formation of a stable thioether bond between the thiol group of the cysteine residue and a maleimide (B117702) group present on the molecule to be conjugated. nih.govnih.govresearchgate.net This chemistry is favored for its high selectivity and ability to proceed under mild, aqueous conditions, which helps preserve the biological activity of the peptide and the attached cargo. nih.gov

This strategy has been successfully applied to link this compound to a variety of platforms, including:

Polymeric Nanoparticles: this compound has been conjugated to maleimide-functionalized polymers like poly(lactic-co-glycolic acid) (PLGA) and zein-PEG to create brain-targeting nanomedicines. nih.govnih.govunimore.it

Lipid Nanoparticles (LNPs): The peptide is used to functionalize LNPs for targeted mRNA delivery to brain cells. rndsystems.comtocris.comrndsystems.com

Proteins: Chemoenzymatic approaches have been used to conjugate Angiopep-2 to proteins like single-chain variable fragments (scFv) for enhanced BBB transport. researchgate.net

The efficiency of the thiol-maleimide conjugation can be monitored and quantified, for instance, by using the Ellman's assay to measure the amount of unreacted free thiol groups. nih.gov

Oxime ligation is another advanced conjugation chemistry used for creating peptide bioconjugates. rsc.org This method involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. rsc.orgmdpi.com The oxime linkage is stable under physiological conditions and across a broad pH range. mdpi.com

In the context of Angiopep-2, oxime chemistry has been employed to conjugate drug molecules like daunomycin. nih.govmdpi.com However, this strategy typically utilizes the inherent amine functional groups on the Angiopep-2 peptide (the N-terminus and the two lysine side chains) rather than the thiol group of a C-terminal cysteine. nih.govmdpi.com For this purpose, the peptide is first modified to introduce a ketone or aldehyde, or the drug is modified to contain an aminooxy group. For example, daunomycin has been conjugated to the N-terminus or lysine residues of Angiopep-2 via an oxime linkage. nih.gov While a powerful tool for creating peptide-drug conjugates, this specific application of oxime ligation to Angiopep-2 does not directly involve the cysteine residue of this compound but rather provides an alternative route for functionalizing the peptide backbone. beilstein-journals.orgnih.gov

Table 2: Conjugation Chemistries for Angiopep-2 Functionalization

Chemistry Reacting Group on Peptide Reacting Group on Cargo Resulting Linkage Primary Application Context
Thiol-Maleimide Click Chemistry Thiol (-SH) from C-terminal Cysteine Maleimide Thioether Bond nih.gov Conjugation of this compound to nanoparticles, polymers, and proteins. rndsystems.comnih.govresearchgate.net
Oxime Ligation Amine (-NH₂) from N-terminus or Lysine (modified with an oxo-group) Aminooxy (-ONH₂) Oxime Bond nih.govmdpi.com Conjugation of drugs (e.g., daunomycin) to the Angiopep-2 backbone. nih.govmdpi.com

Compound Names Mentioned in this Article

Angiopep-2

this compound

Cysteine

Daunomycin

Glutathione

Paclitaxel (B517696)

Poly(lactic-co-glycolic acid) (PLGA)

Zein (B1164903)

Amide Coupling (e.g., Sulfo-NHS/EDC Activation)

Amide coupling is a widely used method for conjugating Angiopep-2 to other molecules. This technique typically involves the activation of a carboxylic acid group to form an active ester, which then reacts with a primary amine to create a stable amide bond. nih.gov A common approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). thermofisher.comthermofisher.com

The process generally follows these steps:

Activation: The carboxyl group on a molecule is activated by EDC to form an O-acylisourea intermediate. thermofisher.com This intermediate can be unstable in aqueous solutions.

Stabilization: NHS or sulfo-NHS reacts with the intermediate to form a more stable NHS or sulfo-NHS ester. thermofisher.comthermofisher.com This two-step process, often performed at a pH between 4.5 and 7.2, increases the efficiency of the conjugation reaction. thermofisher.comthermofisher.com

Conjugation: The NHS/sulfo-NHS ester then reacts with a primary amine on Angiopep-2, such as the N-terminus or the epsilon-amino group of a lysine residue, to form a stable amide bond. nih.gov This reaction is most efficient at a pH of 7-8. thermofisher.com

This method has been used to conjugate Angiopep-2 to various entities, including gold nanorods, where the carboxyl groups on a polyethylene (B3416737) glycol (PEG) linker were activated with EDC and sulfo-NHS before reacting with the peptide. researchgate.net

Carbamate (B1207046) Ester Bond Formation

Carbamate ester bonds offer another avenue for conjugating molecules to Angiopep-2. This type of linkage can be designed to be reversible, which may be advantageous for drug delivery applications. mdpi.com

In one study, a triphenylphosphonium-containing compound, PAPTP, was coupled to the N-terminus of Angiopep-2 via a reversible carbamate ester bond. mdpi.com This strategy was employed to improve the brain delivery of PAPTP, which on its own cannot cross the blood-brain barrier. mdpi.com The formation of the carbamate linkage allowed the resulting conjugate to be delivered to the brain. mdpi.com While generally more stable than ester bonds, carbamate bonds can be designed to be cleavable under specific physiological conditions. rsc.org

Copper-Free Click Chemistry Approaches

Copper-free click chemistry has emerged as a powerful and highly specific method for bioconjugation, and it has been successfully applied to Angiopep-2. aacrjournals.orgaacrjournals.org This approach often involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097) to form a stable triazole ring. rsc.org

Key features of this methodology include:

High Specificity: The reaction is highly selective, minimizing side reactions with other functional groups in the peptide.

Biocompatibility: It proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

In one example, Angiopep-2 was functionalized with a DBCO group on its N-terminus. rsc.org This DBCO-Angiopep-2 was then reacted with an azide-modified monoclonal antibody (mAb) to create a homogeneous mAb-Angiopep-2 conjugate. rsc.org Another study utilized copper-free click chemistry to attach four Angiopep-2 peptides to an anti-HER2 mAb, creating the conjugate ANG4043. aacrjournals.orgaacrjournals.org This was achieved by first modifying the mAb with a linker containing a cyclooctyne (B158145) moiety, followed by reaction with azide-functionalized Angiopep-2. aacrjournals.orgaacrjournals.org Similarly, polymeric nanoparticles have been functionalized with DBCO-modified Angiopep-2 via a copper-free click reaction with azido-groups on the nanoparticle surface. biorxiv.org

Analysis of Conjugation Site and Stoichiometry on Biological Activity

The specific site of conjugation on Angiopep-2 and the number of attached molecules (stoichiometry) can significantly impact the biological activity of the resulting conjugate. researchgate.netnih.gov Angiopep-2 has multiple potential conjugation sites, including the N-terminal amine and the side-chain amines of its two lysine residues (Lys10 and Lys15). nih.govmdpi.com

Effects of N-terminus vs. Lysine Side Chain Conjugation on Receptor Binding

The choice of conjugation site can influence the conjugate's ability to bind to its target receptor, LRP1. researchgate.net Modification of the lysine residues could potentially interfere with LRP1 binding, as the positive charges of these residues may be important for the interaction. rsc.orgrsc.org

A study comparing daunomycin conjugates of Angiopep-2 found that conjugation at the N-terminus resulted in the highest in vitro cytostatic effect on glioblastoma cells. nih.gov In contrast, when daunomycin was conjugated to the lysine side chain at position 15, the efficacy was significantly reduced. nih.gov This suggests that preserving the integrity of the lysine side chains may be crucial for optimal receptor interaction and subsequent biological activity. Homogeneous conjugation of Angiopep-2 to a monoclonal antibody via the N-terminus also showed a higher binding affinity for LRP1 compared to a heterogeneous variant. rsc.org

Influence of Drug Molecule Number and Position on Conjugate Efficacy

The number of drug molecules attached to a single Angiopep-2 peptide can have a complex and non-linear effect on the conjugate's efficacy. researchgate.netnih.gov It is not always the case that increasing the drug load leads to a better therapeutic outcome.

Systematic studies with Angiopep-2-daunomycin conjugates revealed that:

A conjugate with a single daunomycin molecule at the N-terminus was highly effective. nih.gov

A conjugate with two daunomycin molecules, one at the N-terminus and one on the Lys10 side chain, also showed high efficacy. nih.gov

However, increasing the number of drug molecules to three (at the N-terminus, Lys10, and Lys15) actually decreased the efficacy of the conjugate. nih.gov

Table 1: Effect of Daunomycin Conjugation Site and Number on Cytostatic Effect (IC50) in U87 Glioblastoma Cells

Conjugate Daunomycin Position(s) Number of Daunomycin Molecules IC50 (µM) nih.gov
Compound 3 N-terminus 1 Highest Efficacy
Compound 2 Lys15 1 Significantly Decreased Efficacy
Compound 7 N-terminus, Lys10 2 High Efficacy
Compound with 3 Dau N-terminus, Lys10, Lys15 3 Decreased Efficacy

Note: This table is a qualitative representation based on the findings of the cited study. Specific IC50 values were reported in the original publication.

Strategies for Enhancing this compound Stability and Circulation Half-Life in Research

A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the bloodstream, leading to a short circulation half-life. mdpi.comresearchgate.net Several strategies are being explored to enhance the stability of Angiopep-2.

Incorporation of Non-Natural Amino Acids: Replacing L-amino acids with their D-isomers at proteolytically sensitive sites can significantly increase resistance to degradation. researchgate.netrsc.org A "retro-inverso" isomer of Angiopep-2, composed of D-amino acids in the reverse sequence, was designed to enhance metabolic resistance. mdpi.com This D-peptide demonstrated resistance to proteolysis in rat serum, whereas the native L-Angiopep-2 was rapidly degraded. researchgate.net

N- and C-terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block the action of exopeptidases, which cleave peptides from their ends. rsc.orggoogle.com

Cyclization: Creating a cyclic structure can make the peptide backbone less accessible to proteases. rsc.org

Linker Design: The choice of linker can also influence stability. For instance, moving away from cysteine-maleimide linkages, which can undergo deconjugation, to more stable bonds like those formed through click chemistry can improve the durability of the conjugate in circulation. rsc.orgrsc.org

These strategies aim to improve the pharmacokinetic profile of this compound conjugates, allowing for a longer duration of action and potentially greater therapeutic efficacy.

Table of Compounds

Compound Name
Angiopep-2
This compound
Daunomycin
Paclitaxel
Doxorubicin (B1662922)
Etoposide
PAPTP (5-(4-phenoxybutoxy)psoralen derivative)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-hydroxysuccinimide (NHS)
N-hydroxysulfosuccinimide (sulfo-NHS)

Design of Retro-Inverso D-Peptide Isomers

A significant challenge in the therapeutic application of peptides like Angiopep-2 is their susceptibility to degradation by proteases in the bloodstream and within cells, which limits their in vivo half-life and efficacy. rsc.orgacs.org To overcome this, researchers have designed a retro-inverso isomer of Angiopep-2, often termed DAngiopep. acs.orgresearchgate.netnih.gov This design strategy involves two key modifications to the original peptide (LAngiopep):

Inversion of Chirality: All L-amino acids are replaced with their D-amino acid counterparts.

Reversal of Sequence: The sequence of the amino acids is reversed.

This retro-inverso isomerization results in a peptide with a reversed N-to-C terminus direction and D-amino acid composition. The side-chain topology of the retro-inverso peptide is similar to the parent L-peptide, which can allow it to retain its biological activity, such as binding to the LRP-1 receptor. researchgate.netacs.org However, the altered peptide backbone makes it resistant to cleavage by natural proteases, which are stereospecific for L-amino acid substrates. acs.orgupenn.edu

Studies comparing LAngiopep with its retro-inverso isomer, DAngiopep, have shown that while both peptides can be taken up by LRP-1 expressing cells, DAngiopep exhibits significantly enhanced stability. acs.orgnih.gov For example, DAngiopep was found to be resistant to proteolysis in fresh rat blood serum, whereas a substantial portion of LAngiopep was degraded within hours. acs.orgacs.org This increased stability makes retro-inverso isomers like DAngiopep promising ligands for developing robust drug delivery systems for the brain. mdpi.comacs.org

Comparative Stability of LAngiopep and DAngiopep
Peptide IsomerEnvironmentTime PointPercentage DegradedReference
LAngiopepFresh Rat Blood Serum2 hours>85% acs.orgnih.gov
DAngiopepFresh Rat Blood Serum8 hours~0% upenn.edu
LAngiopepLysosomal HomogenateNot specifiedSusceptible to proteolysis acs.org
DAngiopepLysosomal HomogenateNot specifiedHigh stability acs.org

Linker Chemistry Optimization for Improved Conjugate Stability

The conjugation of this compound to therapeutic agents or nanocarriers is a critical step that relies on optimized linker chemistry to ensure the stability and efficacy of the final conjugate. The C-terminal cysteine provides a sulfhydryl group that is commonly used for conjugation via maleimide-thiol chemistry. nih.govrndsystems.comresearchgate.net This reaction forms a stable thioether bond, linking the peptide to a maleimide-functionalized molecule. jst.go.jptocris.com

Several factors are considered in optimizing linker chemistry:

Linker Type: Besides maleimide chemistry, other strategies involve using linkers like succinyl groups to form ester or amide bonds. For instance, the drug conjugate GRN1005 (formerly ANG1005) utilized a succinyl linker to attach three paclitaxel molecules to the two lysine side chains and the N-terminus of Angiopep-2. aacrjournals.orgnih.gov Oxime linkages have also been used to conjugate daunomycin to Angiopep-2. nih.govresearchgate.net

Linker Length and Composition: The length and chemical nature of the linker can influence the properties of the conjugate. For example, polyethylene glycol (PEG) linkers are often incorporated to improve solubility and circulation time. nih.govresearchgate.net The length of the PEG chain can be varied to optimize nanoparticle properties. jst.go.jp In other applications, shortening the linker has been explored to bring the payload closer to the antibody, potentially influencing stability and manufacturing processes. acs.org

Cleavable vs. Non-Cleavable Linkers: The choice between a stable (non-cleavable) linker and a cleavable one depends on the therapeutic strategy. Stable linkers, like the thioether bond from maleimide chemistry, ensure the cargo remains attached to the peptide. nih.gov In contrast, cleavable linkers are designed to release the drug at the target site, for example, in the reductive environment of a tumor or upon enzymatic action in lysosomes. nih.govnih.gov Studies have explored enzyme-labile spacers to facilitate drug release within the cell. nih.gov

Optimization of the surface density of Angiopep-2 on nanoparticles is another crucial aspect. Studies have shown that varying the molar feed ratio of the peptide to the nanoparticle can control the number of conjugated peptides, which in turn influences the nanoparticle's ability to bind to LRP1 and cross the BBB. biorxiv.orgresearchgate.net

Examples of Linker Chemistry for Angiopep-2 Conjugates
Conjugate/SystemAttached MoleculeLinker Type/ReactionConjugation Site on Angiopep-2Reference
This compound NanoparticlesPolymeric NanoparticlesThiol-maleimide click chemistryC-terminal Cysteine rndsystems.comtocris.com
ANG1005 (GRN1005)Paclitaxel (3 molecules)Succinyl linker (ester/amide bonds)N-terminus, Lys10, Lys15 aacrjournals.orgnih.gov
Angiopep-2-Daunomycin ConjugatesDaunomycinOxime linkageN-terminus, Lys10, Lys15 nih.govresearchgate.net
An2-PAPTPPAPTP (Psoralen derivative)Carbamate ester bondN-terminus nih.gov
Angiopep-2-PEG-DSPE MicellesPEG-DSPEMaleimide-thiol reactionC-terminal Cysteine acs.orgresearchgate.net

In Vitro and In Vivo Peptide Degradation Studies

Evaluating the degradation of this compound and its conjugates is essential for predicting their in vivo behavior and therapeutic window. These studies are typically conducted in vitro using models that mimic physiological conditions and are validated by in vivo experiments.

In Vitro Degradation:

Serum Stability: A primary test involves incubating the peptide or conjugate in plasma or serum (e.g., from rats or humans) and monitoring its integrity over time, often using techniques like High-Performance Liquid Chromatography (HPLC). acs.orgacs.org As mentioned, these studies have demonstrated the rapid degradation of L-peptides like LAngiopep compared to their highly stable retro-inverso (D-peptide) counterparts. acs.orgupenn.edu

Lysosomal Degradation: To simulate the intracellular environment following endocytosis, peptides are incubated with lysosomal homogenates, typically extracted from rat liver. nih.govacs.org Analysis of the resulting mixture by mass spectrometry helps identify cleavage sites and degradation products. nih.govresearchgate.netnih.gov For example, degradation studies of Angiopep-2-daunomycin conjugates in lysosomal homogenates revealed specific cleavage sites and showed that the stability and resulting metabolites depended on the drug's conjugation position. nih.govresearchgate.net

In Vivo Degradation:

Metabolite Identification: In vivo studies involve administering the conjugate to animal models (e.g., rats or mice) and analyzing samples from tissues like the liver at different time points. nih.gov For an Angiopep-2 conjugate named An2-PAPTP, HPLC/MS analysis of liver extracts identified several metabolites resulting from the degradation of the peptide chain, such as PAPTPL-Isoleucine and PAPTPL-Isoleucine-Threonine. nih.gov

Pharmacokinetics: While detailed pharmacokinetic studies fall outside this scope, the underlying degradation is a key determinant of the conjugate's half-life. The rapid elimination half-life of conjugates like GRN1005 (3.6 hours) reflects their in vivo processing and degradation. aacrjournals.org

These degradation studies are crucial for understanding the structure-activity relationship of Angiopep-2 conjugates. They reveal that not only the peptide backbone (L- vs. D-form) but also the nature and position of the linker and conjugated drug can significantly impact stability and how the active agent is released. nih.govacs.org Ultimately, these findings guide the design of more stable and effective Angiopep-2-based therapeutics. chemrxiv.orgresearchgate.netchemrxiv.org

Angiopep 2 Cys in Advanced Delivery System Research

Functionalization of Nanoparticle Platforms for Brain-Targeted Delivery

The conjugation of Angiopep-2-Cys to nanoparticles leverages receptor-mediated transcytosis to ferry therapeutic payloads into the brain. creative-peptides.com This strategy has been applied to a wide array of nanoparticle types, each with unique properties and potential advantages for brain delivery. mdpi.com

Polymeric nanoparticles are versatile carriers due to their biocompatibility and tunable characteristics. biorxiv.org Angiopep-2 functionalization has been shown to significantly enhance their brain-targeting capabilities.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA nanoparticles are widely studied for drug delivery. When functionalized with Angiopep-2, these nanoparticles demonstrate improved transport across the BBB. dntb.gov.ua For instance, Angiopep-2 decorated PLGA hybrid nanoparticles carrying doxorubicin (B1662922), when combined with high-intensity focused ultrasound, led to a mean survival time of 56 days in glioblastoma-bearing mice. mdpi.com The surface density of Angiopep-2 on polymeric nanoparticles is a critical factor, with studies indicating that an optimal density enhances BBB penetration and glioblastoma targeting. biorxiv.orgbiorxiv.org

PEI-PLL-PEG Copolymers: Cationic copolymers like polyethyleneimine-poly-L-lysine-polyethylene glycol (PEI-PLL-PEG) have been used to deliver genetic material. Angiopep-2 conjugation to these nanoparticles enabled the delivery of a suicide gene to the brain, resulting in a notable anti-tumor effect and increased survival in a mouse model of human glioblastoma. mdpi.com

Dendrimers: Dendrimers, with their highly branched structure, are another class of polymers utilized for drug delivery. mdpi.com Polyamidoamine (PAMAM) dendrimers modified with Angiopep-2 have shown efficacy in delivering doxorubicin to glioma cells. nih.gov These functionalized dendrimers can also be used for gene delivery, with studies showing selective uptake by brain capillary endothelial cells and accumulation in the brain. researchgate.netnih.gov

Polymeric Nanoparticle TypeCargoKey Finding
PLGADoxorubicinEnhanced survival in glioblastoma mouse models when combined with ultrasound. mdpi.com
PEI-PLL-PEGSuicide GeneSignificant anti-tumor effect and survival benefit in a glioblastoma mouse model. mdpi.com
PAMAM DendrimerDoxorubicin/DNAEffective delivery to glioma cells and targeted gene expression in the brain. nih.govnih.gov
PolymersomesDoxorubicin5-fold increase in cellular uptake in U87MG glioblastoma cells compared to non-targeted polymersomes. nih.gov

Liposomes are well-established drug delivery vehicles. Modifying their surface with Angiopep-2 enhances their ability to target the brain. nih.gov

Bubble Liposomes: These are unique liposomes that entrap ultrasound contrast gas and can be used for both imaging and delivery of therapeutic agents like plasmid DNA or small interfering RNA. jst.go.jp When modified with Angiopep-2, these bubble liposomes (Ang2-BLs) specifically interact with brain endothelial cells via the LRP1 receptor and show accumulation in brain tissue following intravascular injection. nih.govjst.go.jpjst.go.jp This makes them a promising tool for brain-targeted delivery and ultrasound imaging. semanticscholar.org

Liposomal FormulationCargoKey Finding
Bubble Liposomes (Ang2-BLs)Ultrasound Contrast Gas, Nucleic AcidsSpecific interaction with brain endothelial cells and accumulation in brain tissue. jst.go.jpjst.go.jp
Cationic LiposomessiRNA against GOLPH3Effective and specific delivery to glioma, inhibiting tumor growth in mouse models. mdpi.com
Lipid CubosomesCisplatin, Temozolomide3-fold increase in brain accumulation compared to non-functionalized cubosomes. nih.gov

Inorganic nanomaterials offer unique physical and chemical properties that can be exploited for drug delivery and imaging.

Gold Nanoparticles: The surface of gold nanoparticles can be readily modified with targeting ligands like Angiopep-2. mdpi.com Angiopep-2-modified gold nanoparticles have been shown to enhance the efficacy of radiation therapy in brain tumors in vivo. mdpi.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs possess a porous structure that allows for high drug loading. cornell.edu Lipid-coated MSNs loaded with paclitaxel (B517696) and functionalized with Angiopep-2 (ANG-LP-MSN-PTX) demonstrated a higher targeting efficiency (20.6%) compared to their non-targeted counterparts (10.6%) in a pharmacokinetic study. nih.gov These targeted nanoparticles also showed a higher penetration ability in vitro (10.74%) and led to increased apoptosis in C6 glioma cells. nih.gov

Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) are valuable for both diagnostics (as MRI contrast agents) and therapy. researchgate.net Angiopep-2 and TAT peptide dual-modified magnetic lipid-polymer hybrid nanoparticles have been designed for gene delivery to brain glioma, enhancing both BBB penetration and tumor targeting. nih.govrsc.org

Inorganic NanomaterialCargoKey Finding
Gold NanoparticlesRadiosensitizerEnhanced the effects of radiation therapy on brain tumor growth in vivo. mdpi.com
Mesoporous Silica NanoparticlesPaclitaxelTargeting efficiency of 20.6% compared to 10.6% for non-targeted nanoparticles. nih.gov
Magnetic NanoparticlespDNASynergistic multitargeting to penetrate the BBB and deliver therapeutic genes to glioma cells. rsc.org

While research on this compound functionalization of ferritin nanocarriers is still emerging, the concept of using protein cages for targeted delivery is well-established. The genetic or chemical modification of protein cages like ferritin with Angiopep-2 could provide a biocompatible and biodegradable platform for brain-targeted drug delivery.

Extracellular vesicles are naturally released, cell-derived vesicles that play a role in intercellular communication. They are being explored as natural nanocarriers for therapeutic agents.

Engineered Small Extracellular Vesicles (sEVs): Small EVs can be engineered to display targeting ligands on their surface. nih.gov Dual-functionalized sEVs, modified with both Angiopep-2 and the cell-penetrating TAT peptide, and loaded with doxorubicin, were able to cross the BBB and penetrate glioma tumors. This approach significantly improved the survival time of glioma-bearing mice by more than 2-fold. nih.gov In another study, Angiopep-2 modified EVs derived from M2 microglia were shown to target sites of spinal cord injury and reduce brain inflammation. nih.gov

Engineered EV TypeCargoKey Finding
Dual-modified sEVs (Angiopep-2 and TAT)DoxorubicinOver 2-fold improvement in survival time of glioma mice. nih.gov
M2 Microglia-derived EVsN/A (therapeutic EVs)Targeted spinal cord injury sites and reduced brain inflammation. nih.gov

Development of Peptide-Drug Conjugates (PDCs) with this compound

In addition to modifying nanocarriers, this compound can be directly conjugated to therapeutic drugs to form peptide-drug conjugates (PDCs). nih.gov This approach aims to improve the drug's ability to cross the BBB and reach its target in the brain.

Research has focused on developing Angiopep-2 conjugates with various anticancer agents. For example, lapatinib-Angiopep-2 conjugates were synthesized and showed greatly enhanced solubility compared to free lapatinib. tdl.org These conjugates are designed to act as prodrugs, releasing the active drug at the target site. tdl.org Another study developed conjugates of Angiopep-2 with daunorubicin, which demonstrated high and selective efficacy against glioblastoma cells. researchgate.net The conjugation of paclitaxel to Angiopep-2 has also been explored to improve its efficacy against glioma. nih.gov Homogeneous conjugation of Angiopep-2 to monoclonal antibodies has been shown to improve binding affinity to brain microvascular endothelial cells and accumulation in intracranial tumors. rsc.org

Small Molecule Therapeutic Conjugates (e.g., Taxane Derivatives, Daunomycin, Psoralen (B192213) Derivatives)

The functionalization of small molecule drugs with Angiopep-2 represents a key strategy to enhance their delivery to the central nervous system (CNS) for treating brain tumors like glioblastoma. nih.govsmolecule.com

Taxane Derivatives: Paclitaxel, a potent anti-cancer agent, has been conjugated to Angiopep-2 to create the compound known as ANG1005. creative-peptides.comsmolecule.com This conjugation allows the chemotherapeutic agent to be transported across the BBB. nih.gov Research has shown that this peptide-drug conjugate could improve the efficacy of paclitaxel against glioma. nih.gov

Daunomycin: Studies have explored the conjugation of the chemotherapeutic drug daunomycin to Angiopep-2 to assess its efficacy against glioblastoma cells. kvinzo.comnih.gov Research into conjugates with one, two, or three daunomycin molecules revealed that the position of the drug on the peptide has a more significant influence on antitumor activity than the number of conjugated drug molecules. kvinzo.comnih.gov Conjugates where daunomycin was attached to the N-terminus of Angiopep-2 showed the highest cytostatic effect on U87 human glioblastoma cells. nih.govresearchgate.net

Table 1: Effect of Daunomycin Conjugation Position on Glioblastoma Cell Viability Data from in vitro studies on U87GM human glioblastoma cell line.

Angiopep-2-Daunomycin ConjugateConjugation SiteIC50 (µM)
Compound 3N-terminus10.9 ± 2.8
Compound 4Lysine (B10760008) side chain (position unknown)24.0 ± 5.9
Compound 2Lysine side chain (position 15)30.2 ± 6.4

Psoralen Derivatives: A psoralen derivative, PAPTP, which targets the mitochondrial potassium channel mtKv1.3, is effective against glioblastoma cells in vitro but cannot cross the BBB. nih.gov To overcome this, PAPTP was coupled to Angiopep-2. This conjugation strategy successfully enabled the delivery of the compound into the brain in mouse models, demonstrating a viable method for overcoming the BBB for this class of therapeutics. nih.gov

Monoclonal Antibody (mAb) and Antibody-Drug Conjugate (ADC) Functionalization

The therapeutic potential of monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) for treating CNS disorders and brain tumors is often limited by their inability to cross the BBB. nih.govrsc.org Functionalizing these large molecules with Angiopep-2 is a promising strategy to overcome this limitation. nih.gov By conjugating Angiopep-2 to an antibody, the resulting construct can leverage the LRP1-mediated transport pathway to gain entry into the brain. rsc.orgminsky.ai For example, an anti-HER2 mAb conjugated with Angiopep-2 showed enhanced BBB permeability in a mouse model of intracranial tumors. nih.govrsc.org This approach effectively provides the antibody with dual-targeting functionality: the Angiopep-2 moiety targets LRP1 for BBB transcytosis, while the mAb moiety targets its specific receptor (e.g., EGFRvIII) on tumor cells. nih.gov

Homogeneous vs. Heterogeneous Conjugation Modalities for Enhanced Delivery

The method of conjugating Angiopep-2 to a monoclonal antibody significantly impacts the resulting conjugate's efficacy. nih.govrsc.org

Heterogeneous Conjugation: Conventional methods, such as those targeting lysine residues, result in a heterogeneous mixture of conjugates. nih.gov This means the number and location of the attached Angiopep-2 peptides vary from one antibody molecule to another. rsc.org

Homogeneous Conjugation: This approach involves site-specific conjugation, ensuring that a precise number of Angiopep-2 peptides are attached to a specific location on each antibody. nih.govrsc.org For instance, microbial transglutaminase (MTGase) can be used to install linkers at a specific glutamine residue (Q295) in the Fc region of an antibody, followed by the attachment of Angiopep-2. rsc.org

Research directly comparing these two modalities has shown that homogeneous conjugation of Angiopep-2 to an anti-EGFR mAb provides superior performance. nih.govrsc.org The homogeneous conjugate exhibited improved binding affinity for LRP-1 on brain microvascular endothelial cells and enhanced accumulation in brain tissues and intracranial tumors in vivo compared to its heterogeneous counterpart. nih.govrsc.org These findings suggest that the well-defined structure of homogeneous conjugates leads to more effective LRP-1 receptor-mediated transcytosis. nih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Angiopep-2 mAb Conjugates

AttributeHomogeneous ConjugateHeterogeneous Conjugate
Conjugation MethodSite-specific attachmentRandom attachment
Binding Affinity for LRP-1HigherLower
Accumulation in Brain TissueEnhancedStandard
Accumulation in Intracranial TumorsEfficiently accumulatesLess efficient accumulation

This compound in Gene and Nucleic Acid Delivery Research

This compound is increasingly utilized in nanomedicine to deliver nucleic acid-based therapeutics across the BBB for gene therapy applications in brain diseases. creative-peptides.commdpi.com The peptide is appended to various nanostructures, such as liposomes and polymeric nanoparticles, to transport therapeutic genes reliably. nih.govmdpi.com

siRNA Delivery Systems for Gene Silencing Studies

Small interfering RNA (siRNA) offers a powerful tool for silencing genes involved in cancer progression. However, its delivery to brain tumors is challenging. Angiopep-2 functionalized nanosystems have been developed to address this. mdpi.com

Targeted Genes: These systems have been used to deliver siRNA against genes critical for glioma survival and growth, including Polo-like kinase 1 (PLK1), vascular endothelial growth factor (VEGF), vascular endothelial growth factor receptor-2 (VEGFR2), Golgi phosphoprotein 3 (GOLPH3), and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.govresearchgate.net

Delivery Vehicles: Cationic liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles are common carriers. mdpi.comnih.gov For instance, Angiopep-2-functionalized cationic liposomes effectively delivered siRNA against GOLPH3 to glioma cells. mdpi.com In another study, PLGA nanoparticles co-delivering doxorubicin and EGFR siRNA were modified with Angiopep-2, leading to significant EGFR silencing and prolonged survival in glioma-bearing mice. nih.govresearchgate.net An optimized lipid nanoparticle (LNP) system modified with Angiopep-2 was shown to effectively deliver PLK1-targeted siRNA to treat a mouse model of glioblastoma multiforme, inhibiting tumor growth. nih.gov

Plasmid DNA Delivery for Gene Expression Research

Beyond gene silencing, Angiopep-2 is used to deliver plasmid DNA (pDNA) to the brain for gene expression, offering potential therapies for neurodegenerative diseases and cancer. nih.govmdpi.com Non-viral vectors are preferred due to their lower immunogenicity compared to viral vectors. nih.gov

Carrier Systems: Angiopep-2 has been conjugated to cationic carriers like polyamidoamine (PAMAM) dendrimers and polyethyleneimine-poly-L-lysine-polyethylene glycol (PEI-PLL-PEG) nanoparticles, which can bind DNA through electrostatic interactions. nih.govmdpi.com

Research Applications: Angiopep-2-conjugated dendrigraft poly-L-lysines have been used to deliver a therapeutic gene for human glial cell line-derived neurotrophic factor in a Parkinson's disease model. mdpi.com Additionally, Angiopep-2 and TAT peptide dual-modified magnetic lipid-polymer hybrid nanoparticles have been shown to effectively deliver a pEGFP-C1 reporter gene to C6 glioma cells after crossing a BBB model. mdpi.comnih.govrsc.org

mRNA Lipid Nanoparticle (LNP) Functionalization for Improved Transfection

The use of messenger RNA (mRNA) presents a promising therapeutic avenue. Lipid nanoparticles (LNPs) are a leading platform for mRNA delivery. Functionalizing these LNPs with this compound enhances their ability to target brain cells. rndsystems.com The cysteine residue in this compound allows for straightforward conjugation to LNPs, often via thiol-maleimide click chemistry. rndsystems.com Research has demonstrated that mRNA LNPs functionalized with this compound show improved transfection efficiency in cultured brain endothelial and neuronal cells. rndsystems.com This enhancement was also observed in vivo following systemic administration in mice, indicating that this strategy is effective for improving gene delivery to the brain. rndsystems.com

Research Applications of Angiopep 2 Cys in Central Nervous System Cns Disorder Models

Pre-clinical Brain Tumor Research Models

The ability of Angiopep-2 to enhance the delivery of anticancer agents to brain tumors has been extensively investigated in various preclinical models. By conjugating Angiopep-2 to drugs or nanocarriers, researchers aim to improve therapeutic efficacy and patient outcomes for aggressive brain cancers.

Glioblastoma Multiforme (GBM) Models

Glioblastoma multiforme is the most aggressive primary brain tumor in adults, with a dismal prognosis largely due to the BBB limiting the efficacy of chemotherapeutics. Angiopep-2's ability to bind to LRP1, which is highly expressed on both the BBB and glioblastoma cells, makes it a promising candidate for targeted drug delivery. creative-peptides.com

Research has focused on conjugating Angiopep-2 to various nanoparticles, such as liposomes and polymersomes, loaded with chemotherapeutic agents like paclitaxel (B517696), doxorubicin (B1662922), and temozolomide. nih.govstyvalley.com In vitro studies using glioblastoma cell lines, such as U87 cells, have demonstrated that Angiopep-2-modified nanoparticles exhibit enhanced cellular uptake compared to their non-targeted counterparts. nih.govnih.gov This increased uptake is attributed to LRP1-mediated endocytosis. nih.gov Furthermore, in vivo studies using orthotopic U87MG human glioblastoma xenograft models in mice have shown that Angiopep-2 functionalized nanoprobes can efficiently cross the BBB and delineate tumor boundaries with a high target-to-background signal ratio. novoprolabs.com

Dual-targeting strategies have also been explored, where nanoparticles are functionalized with both Angiopep-2 and another targeting ligand, such as an activatable cell-penetrating peptide, to further enhance glioma localization and anti-tumor effect. nih.gov For instance, a dual-targeting immunoliposome encapsulating temozolomide and decorated with Angiopep-2 and an anti-CD133 antibody showed significantly increased cytotoxicity against U87MG glioblastoma stem cells. nih.gov

Research Findings in Glioblastoma Multiforme (GBM) Models
Delivery SystemTherapeutic/Diagnostic AgentModel SystemKey FindingsCitation
Angiopep-2-functionalized lipid cubosomesCisplatin and TemozolomideIn vitro BBB models (hCMEC/D3 monolayer, 3D spheroids), BBB/GBM-on-a-chipEnhanced BBB penetration and a 3-fold increase in uptake by U87 glioblastoma cells compared to non-functionalized cubosomes. nih.gov
Dual-targeting immunoliposome (Angiopep-2 and anti-CD133 mAb)TemozolomideIn vitro U87MG glioblastoma stem cellsIncreased cytotoxicity by 425-fold compared to free temozolomide. nih.gov
Angiopep-2-modified nanoparticlessiRNA against oncogene EGFRAnimal modelsReduced tumor volume by 70%. creative-peptides.com
Angiopep-2 conjugated nanoparticlesAnticancer drugs (e.g., doxorubicin, paclitaxel)Glioblastoma modelsEffectively traverses the BBB to target neoplastic cells. styvalley.com

Breast Cancer Brain Metastasis Models

Brain metastases are a severe complication of breast cancer, and the BBB presents a major hurdle for effective treatment. Angiopep-2 has been investigated as a vector to deliver chemotherapy to these secondary tumors. The conjugation of paclitaxel to Angiopep-2, creating the compound ANG1005, has been a key area of research. nih.gov This peptide-drug conjugate was designed to cross the BBB via LRP-1 mediated transcytosis and release paclitaxel within the tumor cells. nih.gov

Studies in mouse models of breast cancer brain metastasis have demonstrated that ANG1005 leads to significantly improved delivery of paclitaxel to the brain and brain metastases compared to free paclitaxel. oaepublish.com This enhanced delivery translated to a more potent inhibition of intracerebral tumor xenografts. nih.gov

Research Findings in Breast Cancer Brain Metastasis (BCBM) Models
Delivery SystemTherapeutic AgentModel SystemKey FindingsCitation
ANG1005 (Angiopep-2-paclitaxel conjugate)PaclitaxelMurine models of intracerebral human tumor xenograftsMore potent inhibition of tumor growth compared to paclitaxel alone. nih.gov
ANG4043 (Angiopep-2-anti-HER2 mAb conjugate)Anti-HER2 monoclonal antibodyBCBM rat modelRetained anti-proliferative potency and showed increased uptake in brain endothelial cells and enhanced BBB permeability. oaepublish.com

Evaluation of Anti-Tumor Efficacy and Survival Benefits in Animal Xenograft Models

The ultimate goal of developing Angiopep-2-based delivery systems is to improve anti-tumor efficacy and prolong survival. In various animal xenograft models of brain tumors, treatment with Angiopep-2-conjugated therapies has shown promising results. For instance, in a glioblastoma mouse model, treatment with dual-targeting immunoliposomes loaded with temozolomide and functionalized with Angiopep-2 and an anti-CD133 antibody resulted in a significant increase in the lifespan and median survival time of the tumor-bearing mice compared to those treated with free temozolomide. nih.gov Specifically, the median survival time increased to 49.2 days with the targeted liposomes compared to 23.3 days with free temozolomide. nih.gov

Similarly, ANG1005 has demonstrated significant anti-tumor activity in preclinical models, leading to its evaluation in clinical trials for patients with brain metastases. nih.gov The enhanced delivery of the cytotoxic payload to the tumor site, facilitated by Angiopep-2, is directly correlated with improved therapeutic outcomes in these models.

Investigation in Neurodegenerative Disease Research Models

The application of Angiopep-2 extends beyond oncology into the realm of neurodegenerative diseases. The ability to transport molecules across the BBB is also crucial for treating conditions like Parkinson's and Alzheimer's disease, where the therapeutic targets are located within the brain parenchyma.

Parkinson's Disease Models

In the context of Parkinson's disease (PD), research has explored the potential of Angiopep-2 to target α-synuclein, a protein that aggregates in the brains of PD patients. Molecular docking simulations have indicated a high binding affinity of Angiopep-2 to α-synuclein. researchgate.net In a rat model of Parkinson's disease, Angiopep-2 was shown to serve as a contrast agent for chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI), allowing for the visualization of α-synuclein. researchgate.net Following intravenous injection, an enhanced CEST effect was observed in the striatum and frontal lobe of the PD rats, co-localizing with α-synuclein deposits confirmed by immunohistochemistry. researchgate.net These findings suggest that Angiopep-2 could be a valuable tool for both the diagnosis and targeted therapy of Parkinson's disease.

Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Angiopep-2 has been shown to specifically bind to Aβ. nih.gov This property has been leveraged in preclinical AD models for diagnostic imaging. In APP/PS1 mice, an animal model of AD, Angiopep-2 has been used as an exogenous contrast agent for CEST MRI to detect Aβ plaques. nih.gov

Furthermore, Angiopep-2 has been used to modify liposomes carrying neuroprotective drugs to enhance their delivery to the brain in AD models. nih.gov In a study using APP/PS-1 mice, Angiopep-2 modified liposomes loaded with Salidroside and Icariin were able to cross the BBB, increase drug accumulation in the brain, and subsequently reverse neuronal damage, inhibit neuroinflammation, and improve cognitive function. nih.gov

Research Findings in Neurodegenerative Disease Models
Disease ModelApplication of Angiopep-2-CysKey FindingsCitation
Parkinson's Disease Rat ModelCEST-MRI probe for α-synucleinDemonstrated high binding affinity to α-synuclein and allowed for its visualization in the brain. researchgate.net
Alzheimer's Disease Mouse Model (APP/PS1)Exogenous CEST contrast agent for amyloid-βEnabled the detection of amyloid-β plaques. nih.gov
Alzheimer's Disease Mouse Model (APP/PS-1)Drug delivery of Salidroside and Icariin via modified liposomesImproved drug accumulation in the brain, reversed neuronal damage, and improved cognitive function. nih.gov

Applications in Research on Other Neurological Conditions

Spinal Cord Injury Repair and Brain Inflammation Models

Research has explored the use of Angiopep-2 in models of spinal cord injury (SCI) and associated brain inflammation, primarily through its conjugation with extracellular vesicles (EVs). One notable approach involves the use of engineered extracellular vesicles modified with Angiopep-2 (M-Ang2-EVs) derived from M2 microglia. mdpi.comnih.gov This strategy leverages the targeting capabilities of Angiopep-2 to deliver therapeutic payloads to the site of injury.

The rationale for using Angiopep-2 in this context is its ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP-1). mdpi.comnih.gov Following spinal cord injury, the expression of LRP-1 is elevated, providing a target for Angiopep-2-conjugated therapies. mdpi.comnih.gov By integrating the Angiopep-2 peptide into M2 microglia-derived EVs, researchers have successfully targeted the site of spinal cord injury. mdpi.comnih.gov

In preclinical studies using mouse models of spinal cord injury, M-Ang2-EVs have demonstrated several therapeutic effects. These engineered vesicles have been shown to promote the phagocytosis of sphingomyelin by microglia and macrophages, which is a crucial step in clearing cellular debris and creating a more favorable environment for repair. mdpi.comnih.gov Furthermore, treatment with M-Ang2-EVs has been observed to promote axon remyelination and elongation, both of which are critical for restoring neuronal function after injury. mdpi.comnih.gov

Beyond the immediate site of injury in the spinal cord, these modified extracellular vesicles have also been found to maintain the integrity of the blood-spinal barrier. mdpi.com Additionally, due to Angiopep-2's ability to cross the blood-brain barrier, M-Ang2-EVs have been shown to reduce brain inflammation that can occur as a secondary consequence of spinal cord injury. mdpi.comnih.gov Functionally, mice treated with M-Ang2-EVs exhibited improved motor function recovery, as assessed by the Basso Mouse Scale (BMS) score, as well as improvements in cognitive impairment and depression-like behaviors that can accompany spinal cord injury. mdpi.com

The table below summarizes the key research findings of this compound in spinal cord injury and brain inflammation models.

Model SystemKey Findings
Mouse Model of Spinal Cord InjuryM-Ang2-EVs promote microglia/macrophage phagocytosis of sphingomyelin.
Mouse Model of Spinal Cord InjuryM-Ang2-EVs promote axon remyelination and elongation.
Mouse Model of Spinal Cord InjuryM-Ang2-EVs help maintain the integrity of the blood-spinal barrier.
Mouse Model of Spinal Cord InjuryM-Ang2-EVs reduce brain inflammation secondary to spinal cord injury.
Mouse Model of Spinal Cord InjuryTreatment with M-Ang2-EVs leads to improved motor function recovery.

Research in Brain Injury, Stroke, and Epilepsy Models

The application of Angiopep-2 as a targeting ligand for nanoparticles has been investigated in various models of neurological disorders, including brain injury, stroke, and epilepsy. mdpi.comnih.gov The primary goal of using Angiopep-2 in these contexts is to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB) to the site of pathology.

In the field of traumatic brain injury (TBI) , research has explored the potential of Angiopep-2 to deliver neuroprotective compounds to the injured brain. One strategy involves coupling Angiopep-2 to therapeutic molecules to facilitate their transport into the brain parenchyma. For instance, Angiopep-2 has been conjugated to the compound PAPTP to improve its brain delivery, suggesting a potential therapeutic avenue for TBI by enabling drugs that cannot otherwise cross the BBB to reach their target. researchgate.net

While direct studies on the use of this compound in stroke models are not extensively detailed in the provided search results, the overarching principle of using Angiopep-2-modified nanoparticles for brain-directed drug delivery is considered a promising strategy for this condition as well. mdpi.comnih.gov The ability of Angiopep-2 to target LRP-1, which is expressed on brain capillary endothelial cells, makes it a valuable tool for delivering neuroprotective or thrombolytic agents to the ischemic brain tissue following a stroke.

In the context of epilepsy , more specific research has been conducted using Angiopep-2-modified drug delivery systems. One study utilized electro-responsive hydrogel nanoparticles (ERHNPs) modified with Angiopep-2 to deliver the antiepileptic drug phenytoin sodium in an amygdala kindling model of epilepsy. nih.gov These Angiopep-2-modified nanoparticles were designed to penetrate the BBB and release the encapsulated drug in response to the abnormal electrical activity characteristic of seizures. nih.gov The results of this study demonstrated that the Angiopep-2-ERHNPs could effectively transport phenytoin sodium into the brain and release it in a controlled manner, leading to improved antiepileptic effects and a potentially higher therapeutic index for the drug. nih.gov

The following table summarizes the research applications of this compound in brain injury, stroke, and epilepsy models.

ConditionModel SystemKey Findings
Traumatic Brain InjuryGeneral researchAngiopep-2 is used to shuttle therapeutic compounds across the BBB.
StrokeGeneral researchAngiopep-2-modified nanoparticles are a potential strategy for targeted drug delivery.
EpilepsyAmygdala Kindling Model (Rat)Angiopep-2-modified electro-responsive hydrogel nanoparticles enhance the delivery and efficacy of phenytoin sodium.

In Vitro Research Methodologies and Findings with Angiopep 2 Cys

Comprehensive Cellular Uptake and Internalization Studies

Quantification of Angiopep-2-Cys and Conjugate Uptake in Brain Endothelial Cells and Tumor Cell Lines

The primary function of Angiopep-2 is to enhance the transport of conjugated cargo across the BBB and into tumor cells via LRP1-mediated endocytosis. nih.govnih.gov In vitro studies consistently demonstrate that nanoparticles and other molecules modified with Angiopep-2 exhibit significantly increased uptake in both brain endothelial cells and various cancer cell lines.

Researchers have observed a direct correlation between the surface density of Angiopep-2 on nanoparticles and their association with human cerebral microvascular endothelial cells (hCMEC/D3). biorxiv.orgnwpu.edu.cn One study systematically varied the molar feed ratio of Angiopep-2 conjugated to polymeric nanoparticles and found a positive, though nuanced, relationship between ligand density and cellular uptake. biorxiv.orgbiorxiv.org For instance, increasing the density of Angiopep-2 on nanoparticles led to a stronger cellular association in hCMEC/D3 cells. biorxiv.org Similarly, dual-targeting micelles modified with Angiopep-2 and cyclic RGD peptides showed high intracellular delivery efficiency in both brain microvascular endothelial cells (bEnd.3) and glioma cells (C6). researchgate.net In another study, nanoparticles dual-modified with Angiopep-2 and an activatable cell-penetrating peptide (ACP) displayed higher localization in glioma cells compared to nanoparticles with only a single ligand. nih.gov

The table below summarizes findings from a study quantifying the cellular association of Angiopep-2-conjugated nanoparticles in brain endothelial cells.

Nanoparticle FormulationMolar Feed Ratio (Polymer:Ang-2)Target Cell LineOutcome MeasureFinding
DAA100-Ang-21:0.1hCMEC/D3Cellular AssociationPositive correlation observed between Ang-2 density and cell association.
DAA100-Ang-21:0.5hCMEC/D3Cellular AssociationIncreased cell association compared to lower densities.
DAA100-Ang-21:1hCMEC/D3Cellular AssociationContinued increase in cell association.
DAA100-Ang-21:2hCMEC/D3Cellular AssociationHighest level of cell association, indicating a density-dependent uptake. biorxiv.orgresearchgate.net

Flow Cytometry and Confocal Microscopy Techniques for Intracellular Localization

To visualize and quantify the cellular uptake of Angiopep-2 conjugates, flow cytometry and confocal microscopy are standard techniques. Flow cytometry allows for the rapid quantification of the percentage of cells that have internalized fluorescently labeled conjugates and the intensity of the fluorescence per cell, providing a measure of the extent of uptake. researchgate.netresearchgate.netnih.gov

Confocal microscopy provides spatial information, confirming that the conjugates are not merely binding to the cell surface but are internalized and localized within intracellular compartments. biorxiv.orgnih.gov Studies using z-stack scanning with confocal microscopy have confirmed that Angiopep-2-conjugated nanoparticles are located within the cytoplasm of human brain endothelial cells (hCMEC/D3), demonstrating successful internalization. biorxiv.orgresearchgate.net Time-dependent accumulation of Angiopep-2-conjugated nanoparticles within U87 glioblastoma cells has also been visualized, showing nanoparticle accumulation inside the cells over time. nih.gov These imaging techniques are crucial for verifying the mechanism of action, confirming that the cargo is delivered inside the target cells.

Receptor Binding Assays and Characterization

The therapeutic and diagnostic utility of this compound conjugates is predicated on their specific and high-affinity binding to the LRP1 receptor. tocris.comnih.gov Various in vitro assays are employed to characterize this interaction, confirming binding specificity and quantifying kinetic parameters.

Competition Assays with LRP1 Ligands and Antibodies

Competition assays are fundamental in demonstrating that the binding of Angiopep-2 conjugates is indeed mediated by the LRP1 receptor. In these experiments, target cells are co-incubated with the Angiopep-2 conjugate and an excess of a known LRP1 ligand, such as Angiopep-2 itself or receptor-associated protein (RAP), or with antibodies that block the LRP1 binding site. nih.gov A significant reduction in the uptake or binding of the conjugate in the presence of the competitor confirms LRP1-specific binding.

For example, to confirm the involvement of an energy-dependent mechanism and the role of Angiopep-2 in the uptake of conjugated nanoparticles, internalization was quantified in the presence of an excess of free Angiopep-2. nih.gov This competition resulted in reduced uptake of the nanoparticles, indicating a specific receptor-mediated process. nih.gov Similarly, competition binding assays have been used to evaluate the LRP1-binding activity of new peptides against known LRP1-binding peptides like Angiopep-2. nih.gov

Surface Plasmon Resonance (SPR) or Similar Biophysical Techniques for Binding Kinetics

While direct SPR data for this compound is not widely published, other biophysical techniques like cell-based enzyme-linked immunosorbent assays (ELISA) are used to determine binding affinities (K_D values). These assays quantify the interaction between the conjugate and the LRP1 receptor expressed on the surface of cells.

One study evaluated the binding affinity of a monoclonal antibody (mAb) conjugated homogeneously with Angiopep-2 to the murine brain endothelial cell line bEnd.3, which expresses LRP-1. rsc.orgrsc.org The results showed that the homogeneous conjugation of Angiopep-2 to the antibody provided a significantly improved binding affinity for LRP-1-positive cells compared to both a heterogeneous conjugate and the unmodified antibody. nih.govrsc.org This highlights that the method of conjugation can impact the binding characteristics of the final molecule.

The table below presents the dissociation constant (K_D) values for different Angiopep-2 conjugates, demonstrating their binding affinity to LRP-1.

ConjugateTarget Cell LineBinding Affinity (K_D, nM)
Unmodified anti-EGFR mAbbEnd.31.15
Heterogeneous Ang2 conjugatebEnd.30.94
Homogeneous Ang2 conjugatebEnd.30.44

Data sourced from studies on bEnd.3 murine brain endothelial cells. rsc.orgrsc.org A lower K_D value indicates a higher binding affinity.

In Vitro Efficacy Studies and Molecular Impact

The ultimate goal of conjugating therapeutic agents to this compound is to enhance their efficacy against target cells, particularly brain tumors like glioblastoma. mdpi.com In vitro studies are essential for demonstrating this enhanced therapeutic effect. For instance, nanoparticles loaded with doxorubicin (B1662922) and optimized with an ideal Angiopep-2 surface density showed an enhanced anticancer effect against U87 glioblastoma cells. biorxiv.org

In another study, docetaxel-loaded nanoparticles that were dual-modified with Angiopep-2 and an activatable cell-penetrating peptide (ACP) demonstrated the most favorable anti-glioma effect in vitro compared to single-modified or unmodified nanoparticles. nih.gov The molecular impact is often assessed through cell viability assays (e.g., MTT assay), apoptosis assays, and other measures of cellular health and proliferation. These studies consistently show that targeting LRP1 with Angiopep-2-conjugated chemotherapeutics leads to greater cytotoxicity in cancer cells compared to the non-targeted drug, confirming the potential of this delivery strategy. mdpi.comnih.gov

Cytostatic and Apoptosis Induction Assays (e.g., MTT test) on Target Cells

When evaluated in isolation, this compound is primarily a targeting moiety and is not expected to exhibit inherent cytotoxic effects. The primary purpose of this peptide in therapeutic constructs is to facilitate the delivery of cytotoxic agents or other bioactive molecules to target cells.

However, when conjugated with anti-cancer drugs, this compound plays a crucial role in enhancing their cytostatic and apoptotic effects. For instance, Angiopep-2 conjugated to doxorubicin has been shown to increase apoptosis in glioma cells. nih.gov Similarly, docetaxel-loaded nanoparticles functionalized with Angiopep-2 have demonstrated enhanced anticancer effects against U87 glioblastoma cells in two-dimensional cell cultures. biorxiv.org

The (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. While specific MTT assay data for this compound alone is not extensively published, studies on its conjugates consistently demonstrate that the peptide modification enhances the cytotoxic payload's efficacy. The table below summarizes the observed effects of Angiopep-2 conjugated systems on target cell viability.

Angiopep-2 Conjugate SystemTarget CellsAssay TypeKey FindingReference
Angiopep-2-DoxorubicinGlioma CellsApoptosis AssayIncreased glioma cell apoptosis. nih.gov
Angiopep-2-Docetaxel NanoparticlesU87 Glioblastoma CellsCell Viability AssayEnhanced anticancer effects. biorxiv.org

Gene Silencing Efficiency (e.g., siRNA delivery) and Protein Expression Analysis

This compound has been extensively utilized to functionalize nanocarriers for the targeted delivery of small interfering RNA (siRNA), a mechanism for inducing gene silencing. These systems have shown high potency in downregulating the expression of key proteins involved in cancer progression.

Several studies have demonstrated the successful delivery of siRNA to glioma cells using Angiopep-2 modified nanoparticles. The targeted genes in these studies include Polo-like kinase 1 (PLK1), vascular endothelial growth factor (VEGF), vascular endothelial growth factor receptor-2 (VEGFR2), and epidermal growth factor receptor (EGFR). creative-peptides.comnih.gov The functionalization with Angiopep-2 leads to effective suppression of tumor growth by silencing these critical genes. nih.gov

For example, Angiopep-2-functionalized cationic liposomes have been shown to effectively deliver siRNA against Golgi phosphoprotein 3 (GOLPH3), leading to the inhibition of glioma growth. nih.gov Furthermore, Angiopep-2-modified siRNA complexes have been reported to selectively silence the EGFR oncogene in glioblastoma, resulting in a significant reduction in tumor volume in animal models. creative-peptides.com The efficiency of gene silencing is often quantified by measuring the reduction in target protein expression, for which Western blot analysis is a commonly used technique. A polyclonal antibody against Angiopep-2 has been developed and shown to be specific for the peptide in Western blot analyses of brain homogenates. nih.gov

The following table provides an overview of the research findings on gene silencing efficiency using this compound based delivery systems.

Target GeneDelivery SystemTarget CellsKey FindingReference
PLK1 and VEGFR2Angiopep-2 functionalized polymerGlioma CellsEffective suppression of tumor growth. nih.gov
VEGFAngiopep-2-modified ROS-responsive nanosystemGlioma CellsAccompanied by angiogenesis inhibition. nih.gov
GOLPH3Angiopep-2-functionalized cationic liposomesGlioma CellsInhibition of glioma growth. nih.gov
EGFRAngiopep-2-modified siRNA complexesGlioblastomaReduced tumor volume by 70% in animal models. creative-peptides.com

Peptide Stability and Degradation Studies

The stability of this compound in biological environments is a critical factor for its successful application as a targeting ligand. In vitro studies are essential to understand its degradation kinetics, identify cleavage sites, and determine its metabolic fate.

Assessment of Hydrolysis Kinetics in Biological Media (e.g., Blood, Lysosomal Homogenates)

Studies have shown that the L-isomer of Angiopep-2 is susceptible to proteolysis. In one study, it was observed that more than 85% of (L)Angiopep disappeared within 2 hours of incubation in fresh rat blood serum. researchgate.net In contrast, a retro-inverso isomer, (D)Angiopep, demonstrated resistance to proteolysis under the same conditions. researchgate.net This highlights the importance of peptide stereochemistry in its stability.

Furthermore, Angiopep-2 based molecules have been shown to undergo lysosomal degradation. chemrxiv.org This is a crucial aspect to consider, as the peptide and its cargo are often internalized by cells and trafficked through the endo-lysosomal pathway. The acidic and enzyme-rich environment of lysosomes can lead to the hydrolysis of the peptide.

Identification of Cleavage Sites and Metabolites

Understanding the specific cleavage sites within the this compound sequence is vital for designing more stable analogues. Research on Angiopep-2-daunomycin conjugates has identified specific cleavage sites when incubated in lysosomal homogenates. researchgate.net

In a study investigating the metabolism of an Angiopep-2-PAPTP conjugate, the primary metabolic pathway was found to be the degradation of the peptide chain. nih.gov High-performance liquid chromatography/mass spectrometry (HPLC/MS) analysis of liver extracts identified several metabolites, including PAPTPL-isoleucine (PAPTPL-I), PAPTPL-isoleucine-threonine (PAPTPL-IT), and PAPTPL-isoleucine-threonine-phenylalanine (PAPTPL-ITF). nih.gov These findings suggest that the peptide is cleaved at multiple sites along its sequence.

The identified cleavage sites in an Angiopep-2-daunomycin conjugate within a lysosomal homogenate are depicted below.

ConjugateBiological MediumIdentified Metabolites/Cleavage PatternReference
(L)AngiopepFresh Rat Blood Serum>85% degradation within 2 hours. researchgate.net
Angiopep-2-daunomycinLysosomal HomogenateSpecific cleavage sites identified. researchgate.net
An2-PAPTPLiver ExtractPAPTPL-I, PAPTPL-IT, PAPTPL-ITF. nih.gov

In Vivo Pre Clinical Research Models and Evaluations of Angiopep 2 Cys Systems

Assessment of Brain Uptake and Biodistribution in Animal Models

A primary challenge in treating central nervous system disorders is overcoming the restrictive nature of the BBB. nih.gov Angiopep-2 is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) to facilitate transport into the brain. nih.govresearchgate.net In vivo studies in animal models, predominantly mice and rats, are therefore focused on quantifying the extent of this transport and understanding the subsequent fate of the Angiopep-2-Cys conjugates throughout the body.

Quantitative assessment in animal models has consistently demonstrated that conjugating therapeutic and imaging agents to Angiopep-2 enhances their accumulation in the brain parenchyma. Studies have employed various detection methods, including radiolabeling and fluorescence, to measure the concentration of these conjugates in brain tissue following systemic administration.

For instance, research has shown that Angiopep-2 constructs can achieve a brain tissue delivery of 0.3–0.4 nmoles per gram. nih.gov In studies using radiolabeled Angiopep-2 conjugated micelles, the peak brain uptake was recorded at 0.43 ± 0.06% of the injected dose per gram of tissue (% ID/g) just 0.5 hours after injection. Furthermore, the modification of nanoparticles with Angiopep-2 has been shown to significantly increase their accumulation in the brain compared to their non-functionalized counterparts. biorxiv.org Similarly, conjugating Angiopep-2 to polymersomes resulted in more abundant accumulation within glioma cells compared to non-targeted versions. Homogeneous conjugation of Angiopep-2 to monoclonal antibodies has also been found to improve their accumulation in both normal brain tissue and intracranial tumors. nih.gov

Table 1: Quantitative Brain Accumulation of Angiopep-2 Conjugates in Animal Models

Conjugate System Animal Model Brain Accumulation Citation(s)
Angiopep-2-PAPTP Construct Mice 0.3–0.4 nmol/g nih.gov
125I-Angiopep-Micelles Mice 0.43 ± 0.06 % ID/g
Angiopep-2-Cubosomes Not Specified Significantly enhanced vs. non-functionalized biorxiv.org
Angiopep-2-Polymersomes Rats More abundant in glioma vs. non-targeted
Homogeneous Angiopep-2-mAb Mice Improved accumulation vs. heterogeneous nih.gov

Understanding the whole-body distribution and clearance is crucial for evaluating the specificity and potential off-target effects of this compound systems. Biodistribution studies typically involve administering the conjugate to animals and, at various time points, measuring its concentration in major organs such as the brain, liver, kidneys, spleen, and heart.

Studies with 125I-radiolabeled Angiopep-micelles in mice revealed high initial uptake in the liver and kidneys, which then decreased significantly by 24 hours post-administration. This pattern suggests clearance through these primary excretory organs. Notably, the brain-to-blood concentration ratio for these micelles gradually increased over the 24-hour period, indicating retention in the central nervous system after crossing the BBB. In other studies, it was observed that specific Angiopep-2-monoclonal antibody conjugates exhibited markedly reduced accumulation in the liver, which could be advantageous for minimizing hepatic toxicity. researchgate.net

While traditional biodistribution studies provide quantitative data at discrete time points, advanced imaging techniques offer a more dynamic view of nanoparticle trafficking. Although direct in vivo real-time visualization via intravital microscopy for Angiopep-2 is not extensively documented, sophisticated in vitro models that mimic the in vivo environment provide real-time insights.

One such advanced model is a microfluidic BBB-glioblastoma (GBM)-on-a-chip, which allows for the real-time monitoring of nanoparticle interactions with endothelial cells and their subsequent penetration into a chamber containing GBM cells. biorxiv.org This system provides a dynamic environment, incorporating fluidic shear stress, which is crucial for bio-nano interactions. biorxiv.org Furthermore, in vivo fluorescence imaging studies in mice using Cy5.5-labeled Angiopep-2 have been used to demonstrate the peptide's efficient transport across the BBB and its accumulation within the brain parenchyma. nih.gov Subsequent immunohistochemical analysis confirmed the co-localization of Angiopep-2 with both neurons and glial cells, providing visual evidence of its distribution at a cellular level within the brain. nih.gov

Efficacy Studies in Orthotopic Xenograft Models of Brain Cancer

To evaluate therapeutic potential, this compound conjugates are tested in orthotopic xenograft models, where human brain tumor cells (e.g., glioma) are implanted into the brains of immunocompromised rodents. These models closely mimic the clinical presentation of human brain cancer, including the presence of the BBB.

A primary endpoint in these efficacy studies is the impact on tumor growth. Tumor volume is typically monitored over time using non-invasive imaging techniques like magnetic resonance imaging (MRI) or bioluminescence imaging.

Multiple studies have demonstrated the anti-tumor efficacy of Angiopep-2-targeted therapies. For example, treatment with Angiopep-2-modified iron-gold alloy nanoparticles resulted in a five-fold decrease in tumor volume in a glioma model. nih.gov In another study, the systemic administration of Angiopep-2 nanoparticles designed to deliver siRNA against Polo-like kinase 1 (PLK1) and vascular endothelial growth factor receptor-2 (VEGFR2) led to effective suppression of tumor growth. nih.gov Furthermore, a combination therapy involving Angiopep-2-modified nanoparticles that recruit cytotoxic T lymphocytes to the tumor site showed a significant reduction in glioblastoma volume compared to control groups. mdpi.com

Table 2: Efficacy of Angiopep-2 Systems in Tumor Volume Reduction

Therapeutic System Cancer Model Outcome Citation(s)
Angiopep-2-Iron-Gold Alloy NPs Glioma Five-fold decrease in tumor volume nih.gov
Angiopep-2-siRNA NPs (PLK1/VEGFR2) Orthotopic GBM Effective suppression of tumor growth nih.gov
Angiopep-2-IP10-EGFRvIIIscFv NPs + CTLs Glioblastoma Significantly reduced tumor volume mdpi.com

To elucidate the mechanisms behind tumor reduction, post-treatment tumor tissues are often analyzed for molecular markers of cell death (apoptosis) and proliferation. Common methods include immunohistochemistry for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation characteristic of apoptotic cells.

Studies have shown that Angiopep-2-based systems can effectively induce apoptosis and inhibit proliferation in glioma models. For example, a gene therapy approach using Angiopep-2-conjugated nanoparticles to deliver a suicide gene to an orthotopic human glioblastoma model resulted in a significant anti-tumor effect by inducing apoptosis and inhibiting cell proliferation. nih.gov Similarly, the delivery of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) using an Angiopep-2-functionalized dendrimer system led to widespread apoptosis in the tumor tissue, as confirmed by TUNEL analysis.

Survival Benefit Assessment in Disease Models

The conjugation of Angiopep-2 to various nanoparticle systems has been investigated for its potential to improve therapeutic outcomes in preclinical models of central nervous system (CNS) diseases, most notably malignant brain tumors. Research indicates that these targeted systems can significantly prolong survival in animal models compared to non-targeted formulations or free drugs. This survival benefit is largely attributed to the enhanced transport of therapeutic payloads across the blood-brain barrier (BBB) and improved accumulation at the tumor site.

In models of glioblastoma, the use of Angiopep-2-functionalized nanoparticles to deliver chemotherapeutic agents has demonstrated notable efficacy. For example, treatment with Angiopep-2 decorated polymersomes loaded with doxorubicin (B1662922) resulted in a longer survival time for glioma-bearing rats when compared to those treated with unmodified polymersomes or the free drug. Similarly, Angiopep-2-modified lipid-coated mesoporous silica (B1680970) nanoparticles carrying paclitaxel (B517696) were shown to increase glioma cell apoptosis and prolong the survival of rats with C6 glioma.

The survival advantage is not limited to the delivery of traditional chemotherapy. Angiopep-2 systems have also been used to transport nucleic acids for gene therapy. In one study, an Angiopep-2 conjugated system was used to deliver a suicide gene to an invasive orthotopic human glioblastoma mouse model, resulting in a significant anti-tumor effect and a survival benefit. Another approach involved the delivery of siRNA against polo-like kinase 1 (PLK1) and vascular endothelial growth factor receptor-2 (VEGFR2) using Angiopep-2 functionalized polymers, which led to effective tumor growth suppression and a significantly improved survival time in mice with orthotopic glioblastoma multiforme (GBM) brain tumors. mdpi.comnih.gov In a preclinical model of primary central nervous system lymphoma (PCNSL), doxorubicin-loaded Angiopep-2 conjugated nanoparticles (APP@DOX) exhibited a superior therapeutic effect and significantly prolonged the survival time of mice compared to free doxorubicin and non-targeted nanoparticles. researchgate.net

Table 1: Selected Preclinical Studies of Angiopep-2 Systems Demonstrating Survival Benefits

Disease Model Nanoparticle System Therapeutic Payload Outcome
Rat Glioma Doxorubicin-loaded polymersomes Doxorubicin Prolonged survival time compared to free drug and non-targeted polymersomes. mdpi.com
Rat C6 Glioma Lipid-coated mesoporous silica nanoparticles Paclitaxel Increased glioma cell apoptosis and prolonged survival. mdpi.com
Mouse Human Glioblastoma Cationic PEI-PLL-PEG nanoparticles Suicide gene Remarkable anti-tumor effect and survival benefit. mdpi.com
Mouse Orthotopic GBM Polymer nanoparticles siRNA (against PLK1 and VEGFR2) Effective tumor growth suppression and significantly improved survival time. mdpi.comnih.gov
Mouse PCNSL Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL) nanoparticles Doxorubicin Significantly prolonged survival time compared to free drug and non-targeted nanoparticles. researchgate.net

Advanced Imaging Research Applications for CNS Visualization

This compound is increasingly being incorporated into advanced imaging agents to improve the visualization of the CNS, particularly for diagnosing and delineating brain tumors. Its ability to facilitate transport across the BBB allows for enhanced accumulation of contrast agents and probes within the brain parenchyma, addressing a major limitation of conventional imaging techniques.

Development of MRI/Optical Imaging Nanoprobes for Brain Tumor Delineation

To overcome the challenges of visualizing brain tumors, particularly those with an uncompromised BBB, researchers have developed multi-modal nanoprobes functionalized with Angiopep-2. One such nanoprobe utilizes a PAMAM-G5 dendrimer as a scaffold, to which MRI reporters, optical imaging reporters, and two different targeting peptides are attached: Angiopep-2 and cyclic[RGDyK].

This "two-order" targeting strategy is designed to first target the αVβ3 integrin, which is highly expressed on tumor vasculature. The subsequent increased local concentration of the nanoprobe facilitates the interaction between Angiopep-2 and the low-density lipoprotein receptor-related protein (LRP1) on vascular endothelial cells, promoting BBB traversal. Once across the BBB, the nanoprobe can then target the brain tumor cells directly, as both αVβ3 integrin and LRP1 receptors are also highly expressed on glioblastoma cells. In vivo imaging studies using this dual-modal nanoprobe demonstrated its ability to effectively cross the intact BBB in normal mice and accurately delineate the boundaries of an orthotopic U87MG human glioblastoma xenograft with a high target-to-background signal ratio.

Utilization of Ultrasound (US) Imaging with this compound Modified Bubble Liposomes

Angiopep-2 has been integrated into systems designed for ultrasound (US) imaging of the brain. Researchers have developed brain-targeting "Bubble liposomes" (BLs) modified with the Angiopep-2 peptide (Ang2-BLs). nih.govjst.go.jp These polyethylene (B3416737) glycol-modified liposomes are engineered to entrap ultrasound contrast gas, allowing them to function as US contrast agents. mdpi.comnih.govjst.go.jp

Studies have confirmed that these Ang2-BLs retain their ultrasound imaging capabilities, comparable to unmodified Bubble liposomes. nih.govjst.go.jp Crucially, the Angiopep-2 modification facilitates specific interaction with brain endothelial cells via the LRP1 receptor. nih.govjst.go.jp Preclinical research involving intravascular injection has shown that Ang2-BLs accumulate in brain tissue, unlike unmodified liposomes. nih.govjst.go.jp This suggests that Angiopep-2-modified bubble liposomes are a promising tool for brain-targeted delivery and ultrasound imaging. mdpi.comnih.govjst.go.jp

Real-time Image-Guided Brain Tumor Resection Research

A significant challenge in brain tumor surgery is the complete excision of malignant tissue, which is often hampered by the infiltrative nature of these tumors. The development of advanced imaging probes that can clearly define tumor margins is critical for improving surgical outcomes.

The dual-modal MRI/optical imaging nanoprobe functionalized with Angiopep-2 and cyclic[RGDyK] holds promise for this application. By providing strong optical signals at the tumor site, such nanoprobes could enable real-time, image-guided resection of brain tumors. This would allow surgeons to more accurately distinguish between cancerous and healthy tissue during the procedure, potentially leading to more complete resections and improved patient prognoses. The research in this area points towards the possibility of using these targeted nanoprobes to non-invasively visualize brain tumors pre-operatively and then guide their removal intra-operatively.

Future Research Directions and Translational Perspectives for Angiopep 2 Cys

Development of Novel Angiopep-2-Cys Derivatives with Enhanced Properties

Further modifications focus on optimizing the conjugation strategy. Research has shown that the position of drug conjugation on the Angiopep-2 backbone significantly influences the antitumor activity of the resulting conjugate, more so than the number of drug molecules attached. nih.govresearchgate.net Specifically, conjugates with a drug molecule attached to the N-terminus have demonstrated superior cytostatic effects. researchgate.net These findings underscore the importance of rational design in creating Angiopep-2 derivatives to maximize therapeutic efficacy.

Future work in this area will likely involve:

Exploring other chemical modifications: Investigating various protective groups and linkers to further enhance stability and control the release of conjugated cargo.

Multi-receptor targeting: Designing derivatives that can interact with multiple receptors on the BBB to potentially increase transcytosis efficiency. upenn.edu

Computational modeling: Utilizing in-silico tools to predict the binding affinity and transport efficiency of novel derivatives, thereby streamlining the development process. researchgate.net

Integration of this compound in Theranostic Approaches for CNS Research

Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a promising frontier for this compound. By conjugating this compound to imaging agents and therapeutic payloads, it is possible to simultaneously visualize and treat central nervous system (CNS) diseases.

Angiopep-2 has been successfully used to deliver various nanoparticles, including gold nanorods and liposomes, across the BBB for both imaging and therapeutic purposes. jst.go.jpresearchgate.net For instance, Angiopep-2-modified bubble liposomes have been shown to accumulate in brain tissue after intravenous injection, suggesting their potential as a tool for ultrasound imaging and targeted gene delivery. jst.go.jp Similarly, gold nanorods conjugated to Angiopep-2 demonstrated enhanced delivery to the brain parenchyma, highlighting their potential for photothermal therapy and other theranostic applications. researchgate.net

A notable development is the creation of a dual-order targeted nanoprobe. acs.orgnovoprolabs.com This system incorporates Angiopep-2 for BBB penetration and a second targeting peptide, such as cyclic [RGDyK], which targets integrins highly expressed on tumor vasculature and glioma cells. acs.orgnovoprolabs.com This dual-targeting strategy has been shown to effectively delineate orthotopic glioblastoma xenografts in animal models, offering a promising approach for real-time, image-guided surgery. novoprolabs.com

Future directions for this compound in theranostics include:

Multimodal Imaging: Combining different imaging modalities, such as MRI and optical imaging, on a single this compound-based platform for more comprehensive disease characterization. novoprolabs.com

Stimuli-Responsive Systems: Developing nanocarriers that release their therapeutic load in response to specific stimuli within the brain, such as pH changes or enzymatic activity, to improve target specificity and reduce off-target effects. researchgate.net

Personalized Medicine: Using this compound-based imaging to assess LRP1 expression levels in individual patients, which could help predict the efficacy of subsequent this compound-mediated therapies.

Application AreaNanocarrierKey FindingsReference
Gene Delivery & ImagingBubble LiposomesSpecific interaction with brain endothelial cells via LRP1 and accumulation in brain tissue. jst.go.jp
Photothermal TherapyGold Nanorods (GNRs)Enhanced endocytosis and accumulation in the brain compared to non-targeted GNRs. researchgate.net
Brain Tumor ImagingPAMAM-G5 DendrimerDual-targeting nanoprobe successfully crossed the BBB and delineated glioblastoma xenografts. acs.orgnovoprolabs.com
Glioblastoma TherapyZein (B1164903) NanoparticlesCovalent functionalization of zein with Angiopep-2 for targeted delivery of docetaxel. nih.gov

Combinatorial Research Strategies with Other BBB Modulating Techniques

While this compound leverages receptor-mediated transcytosis to cross the BBB, its efficacy could potentially be enhanced by combining it with other BBB-modulating techniques. acs.orgfrontiersin.org These strategies aim to transiently increase the permeability of the BBB, thereby facilitating greater access for this compound and its cargo.

One such approach involves the co-administration of agents that can upregulate the expression of LRP1 on brain endothelial cells. For example, statin-loaded Angiopep-2-anchored nanoparticles have been shown to increase LRP1 expression, leading to a self-promoting mechanism for improved BBB transcytosis and targeting of brain metastases. thno.orgmdpi.com

Another avenue is the use of focused ultrasound in conjunction with microbubbles. This non-invasive technique can temporarily and locally disrupt the BBB, which could create a synergistic effect with this compound-mediated delivery, allowing for higher concentrations of the therapeutic agent to reach the target site.

Future combinatorial strategies may include:

Enzyme-responsive systems: Designing nanoparticles that are sensitive to matrix metalloproteinases (MMPs), which are often overexpressed in the tumor microenvironment. An MMP-sensitive linker could release the Angiopep-2 ligand, allowing for enhanced tumor penetration. thno.org

Co-delivery of different peptides: Combining Angiopep-2 with cell-penetrating peptides (CPPs) like the TAT peptide. rsc.org This could create a multi-pronged approach where Angiopep-2 facilitates BBB crossing and the CPP enhances intracellular delivery within the brain parenchyma. rsc.org

Addressing Challenges in Peptide-Based Brain Delivery Research

Despite the promise of this compound, several challenges inherent to peptide-based drug delivery to the brain must be addressed for successful clinical translation. upenn.eduacs.org

Key Challenges and Potential Solutions:

ChallengeDescriptionPotential Solutions
Proteolytic Instability Peptides are susceptible to degradation by proteases in the bloodstream and at the BBB, reducing their bioavailability. researchgate.netacs.orgDevelopment of peptide isomers (e.g., retro-inverso peptides) and chemical modifications to protect against enzymatic cleavage. researchgate.net
Off-Target Accumulation Accumulation in peripheral organs, particularly the liver and kidneys, can lead to toxicity and reduce the amount of peptide reaching the brain. jst.go.jpnih.govOptimizing the physicochemical properties of the peptide-drug conjugate and incorporating stealth polymers like PEG to reduce clearance. mdpi.com
Endosomal Entrapment After endocytosis, peptide-based carriers can become trapped in endosomes and degraded in lysosomes, preventing their cargo from reaching its intracellular target. researchgate.netmdpi.comIncorporating endosome-disrupting agents or designing pH-sensitive linkers that release the cargo in the acidic environment of the endosome. mdpi.com
Predictive In Vitro Models The complexity of the human BBB is difficult to replicate in vitro, making it challenging to accurately predict the in vivo performance of peptide carriers. biorxiv.orgDevelopment of advanced BBB-on-a-chip models and co-culture systems that better mimic the physiological environment. rsc.orgbiorxiv.org

Overcoming these hurdles will require a multidisciplinary approach, combining expertise in peptide chemistry, nanotechnology, and neurobiology. Continued research into the fundamental mechanisms of BBB transport and the development of more sophisticated and predictive preclinical models will be crucial for advancing this compound and other peptide-based platforms from the laboratory to the clinic. upenn.edu

Q & A

Q. What structural features of Angiopep-2-Cys enable its brain-targeting capability?

this compound is a 20-amino acid peptide derived from the Kunitz domain of aprotinin, modified with a cysteine residue at the C-terminus. The cysteine introduces a reactive thiol group (-SH), enabling conjugation with drugs or nanoparticles via disulfide or thioether bonds . Its brain-targeting ability arises from binding to the low-density lipoprotein receptor-related protein 1 (LRP1) on brain endothelial cells, facilitating receptor-mediated transcytosis across the blood-brain barrier (BBB) . The peptide’s amphipathic nature (hydrophobicity value: -1.26) and positive charge (net charge +4.94 at pH 7.0) enhance interactions with the BBB .

Q. What methodologies are used to synthesize and characterize this compound?

Synthesis involves solid-phase peptide synthesis (SPPS) followed by purification via reverse-phase HPLC. Critical quality control steps include:

  • Mass spectrometry (LC-MS/MS) : To confirm molecular weight (2404.61 Da) and sequence .
  • HPLC purity analysis : Typically >95% purity is required for research use .
  • Disulfide bond verification : Ellman’s assay or MALDI-TOF to confirm free thiol availability for conjugation .
  • Stability testing : Storage at -20°C in lyophilized form prevents degradation; DMSO solutions should be freshly prepared to avoid oxidation .

Q. Which experimental models are used to validate BBB penetration?

  • In vitro BBB models : Bovine brain capillary endothelial cell (BBCEC) monolayers measure transcytosis efficiency. This compound exhibits 10-fold higher transcytosis than transferrin in these models .
  • In situ brain perfusion : Rodent models quantify brain parenchyma accumulation using radiolabeled or fluorescently tagged peptides .
  • In vivo pharmacokinetics : Post-IV administration, brain-to-plasma ratios are measured via LC-MS or fluorescence imaging .

Advanced Research Questions

Q. How can drug conjugates of this compound be optimized for brain delivery?

  • Linker chemistry : Use maleimide-thiol coupling for stable conjugation with chemotherapeutics (e.g., doxorubicin) or siRNA. Disulfide linkers allow intracellular drug release in reducing environments .
  • Nanocarrier design : Liposomes or polymeric nanoparticles functionalized with this compound improve drug loading and BBB penetration. Size (<100 nm) and PEGylation enhance circulation time .
  • Dose-response studies : Evaluate conjugate efficacy in orthotopic glioblastoma models, comparing tumor-to-normal tissue ratios .

Q. How should researchers address discrepancies between in vitro and in vivo BBB penetration data?

  • Model limitations : In vitro BBCEC monolayers lack shear stress and neurovascular unit components. Complement with 3D microfluidic models or co-cultures with astrocytes .
  • Protein binding : Serum proteins may sequester peptides in vivo. Use surface plasmon resonance (SPR) to assess LRP1 binding affinity in serum-containing media .
  • Metabolic stability : Conduct protease resistance assays (e.g., incubation with plasma or liver microsomes) and modify peptide termini (acetylation/amidation) to enhance stability .

Q. What analytical methods ensure conjugate stability and batch-to-batch reproducibility?

  • Forced degradation studies : Expose conjugates to heat, light, or pH extremes; monitor degradation via HPLC and LC-MS .
  • Receptor binding assays : Competitive ELISA or SPR to confirm LRP1 binding affinity across batches .
  • In vitro release kinetics : Dialysis-based methods quantify drug release under physiological vs. intracellular conditions (e.g., glutathione for disulfide cleavage) .

Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on this compound-mediated drug delivery efficiency?

  • Dose dependency : Lower conjugate doses may saturate LRP1 receptors, reducing brain uptake. Conduct receptor occupancy studies .
  • Tumor heterogeneity : Glioblastoma models with varying LRP1 expression require immunohistochemical validation of target availability .
  • Pharmacokinetic variability : Differences in animal strain, age, or BBB integrity (e.g., induced inflammation) can alter results. Standardize models using wild-type vs. LRP1-knockout controls .

Q. What statistical approaches are recommended for analyzing BBB penetration data?

  • Non-compartmental analysis (NCA) : Calculate AUCbrain/AUCplasma ratios for comparative studies .
  • Multivariate regression : Correlate peptide charge, hydrophobicity, and conjugate size with transcytosis efficiency .
  • Power analysis : For in vivo studies, use pilot data to determine cohort sizes (e.g., n=8–10/group for 80% power in detecting 2-fold differences) .

Methodological Best Practices

  • Storage : Lyophilized peptide stored at -80°C retains activity for >2 years; avoid freeze-thaw cycles .
  • Handling : Reconstitute in degassed, anhydrous DMSO to prevent thiol oxidation .
  • Ethical compliance : Preclinical studies must adhere to institutional animal care guidelines; exclude human use due to research-grade status .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.